7,4'-Dihydroxyflavone

Catalog No.
S618735
CAS No.
2196-14-7
M.F
C15H10O4
M. Wt
254.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,4'-Dihydroxyflavone

CAS Number

2196-14-7

Product Name

7,4'-Dihydroxyflavone

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

InChI

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-8,16-17H

InChI Key

LCAWNFIFMLXZPQ-UHFFFAOYSA-N

Synonyms

7,4'-DHF, 7,4'-dihydroxyflavone

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O

Folate Metabolism & ALDH1L1 Context

Author: Smolecule Technical Support Team. Date: February 2026

Although the search did not yield data on 7,4'-DHF specifically, one study provides high-quality information on ALDH1L1, a crucial enzyme in the folate (one-carbon) metabolism pathway [1]. Since 7,4'-DHF is likely a form of dihydrofolate within this pathway, understanding ALDH1L1's role offers valuable context.

The table below summarizes key quantitative findings from a study on ALDH1L1 in RT4 bladder cancer cells [1].

Parameter Investigated Experimental Finding/Methodology
Cell Line Model RT4 human bladder cancer cell line (high endogenous ALDH1L1) and derived shRNA clones with low/no ALDH1L1 expression [1].
Proliferation Assay MTT cell proliferation assay; cells seeded at 5x10³ cells/well in 96-well plates; absorbance measured at 570nm [1].
Doubling Time RT4 (high ALDH1L1): 36.3 hours; sh506 (low ALDH1L1): 19.4 hours; sh572 (no ALDH1L1): 23.2 hours [1].
Tumor Growth In Vivo Xenograft tumors from ALDH1L1-deficient clones were significantly larger than those from original RT4 cells [1].
Metabolomic Analysis Untargeted metabolomics on xenograft tumors; altered pathways in clones included TCA cycle, glutathione, and fatty acid metabolism [1].

Experimental Workflow for Metabolite Analysis

For researchers aiming to study a specific metabolite like 7,4'-DHF, the following workflow synthesizes common methodologies from the search results, particularly from the field of metabolomics [2] [3].

cluster_sample Sample Preparation cluster_analysis Analytical Phase cluster_integration Data Integration & Validation Sample Biological Sample (Plasma, Cells, Tissue) LC_MS LC-MS/MS Analysis Sample->LC_MS Extraction Data_Preprocessing Data Preprocessing (Normalization, Scaling) LC_MS->Data_Preprocessing Raw Spectra Statistical_Analysis Statistical Analysis & Biomarker Identification Data_Preprocessing->Statistical_Analysis Processed Data Network_Analysis Network & Pathway Analysis (e.g., metPropagate) Statistical_Analysis->Network_Analysis Differentially Abundant Metabolites Validation Functional Validation (In vitro/In vivo) Network_Analysis->Validation Prioritized Targets End End Validation->End Start Start Start->Sample

Proposed workflow for metabolomic identification and validation.

Folate Metabolic Pathway

The following diagram illustrates the key reactions of the folate metabolism cycle, showing the position where 7,4'-DHF is theorized to fit in. The role of ALDH1L1, supported by the search results [1], is also highlighted.

cluster_folate Folate Metabolism Cycle DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR CH2_THF 5,10-Methylene-THF THF->CH2_THF Serine Hydroxymethyltransferase CH0_THF 5,10-Methenyl-THF CH2_THF->CH0_THF dTMP dTMP CH2_THF->dTMP Thymidylate Synthase HCO_THF 10-Formyl-THF CH0_THF->HCO_THF ALDH1L1 ALDH1L1 [Citation:3] HCO_THF->ALDH1L1 Substrate Purines Purine Biosynthesis HCO_THF->Purines ALDH1L1->THF Produces NADPH NADPH + CO₂ ALDH1L1->NADPH Produces DHF_Isomer 7,4'-DHF (Inferred Isomer) DHF_Isomer->DHF Putative Conversion

Key folate metabolism pathway and inferred position of 7,4'-DHF.

References

7 4' dihydroxyflavone natural sources Glycyrrhiza uralensis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 7,4'-Dihydroxyflavone (7,4'-DHF)

This compound (7,4'-DHF) is a flavonoid identified as a potent bioactive compound in the medicinal herb Glycyrrhiza uralensis Fisch. (Licorice). It has garnered significant scientific interest due to its multi-targeted anti-inflammatory and anti-asthma properties, demonstrating superior efficacy in some assays compared to other well-known constituents like glycyrrhizin [1] [2].

Natural Sources & Quantitative Data

While present in several plants, Glycyrrhiza uralensis is a primary and well-studied source. The table below summarizes the natural occurrence and quantitative pharmacological data for 7,4'-DHF.

Table 1: Natural Sources and Key Quantitative Pharmacological Data of 7,4'-DHF

Category Details Reference
Primary Natural Source Roots of Glycyrrhiza uralensis (Licorice) [1] [3] [2]
Other Documented Sources The flavone backbone is found in various plants, but specific isolation of 7,4'-DHF is best documented in G. uralensis.
IC₅₀ for MUC5AC Inhibition 1.4 µM (in PMA-stimulated NCI-H292 human airway epithelial cells) [1]
IC₅₀ for Eotaxin Inhibition Most potent among 10 tested compounds from G. uralensis; provided continued suppression. [4]
Relative Potency (Th2 Cytokines) More potent than liquiritigenin and isoliquiritigenin in suppressing IL-4 and IL-5 production in D10.G4.1 Th2 cells. [2]

Pharmacological Activities & Mechanisms of Action

7,4'-DHF exhibits a broad range of activities relevant to obstructive airway diseases and beyond, acting through multiple signaling pathways.

Table 2: Key Pharmacological Activities and Molecular Mechanisms of 7,4'-DHF

Pharmacological Activity Experimental Model Key Molecular Targets & Mechanisms
Anti-Asthmatic / Anti-Inflammatory
Inhibition of Th2-Driven Inflammation Murine model of allergic asthma; D10.G4.1 Th2 cells Suppression of IL-4, IL-5; reduced GATA-3 expression and IL-4 mRNA [2].
Prevention of Steroid Adverse Effects Human lung fibroblast-1 cells with long-term Dex exposure Abrogation of dexamethasone-induced eotaxin production; inhibition of p-STAT6 and impaired HDAC2 expression [4].
Mucin/Mucus Suppression
Inhibition of MUC5AC Gene & Protein PMA-stimulated NCI-H292 human airway epithelial cells Suppression of NF-κB and STAT6 activation; enhanced HDAC2 expression [1].
Reduction of Mucus Secretion In Vivo Ovalbumin-sensitized murine asthma model Marked reduction of MUC5AC protein in bronchoalveolar lavage (BAL) fluid [1].

The following diagram illustrates the integrated signaling pathways through which 7,4'-DHF exerts its effects on inflammation and mucus production, based on the mechanisms described in the tables above.

G DHF 7,4'-DHF NFkB Transcription Factor: NF-κB DHF->NFkB Suppresses STAT6 Transcription Factor: STAT6 (phosphorylated) DHF->STAT6 Inhibits Phosphorylation GATA3 Transcription Factor: GATA-3 DHF->GATA3 Suppresses Expression HDAC2 HDAC2 Expression DHF->HDAC2 Enhances InflammatoryStimuli Inflammatory Stimuli (e.g., IL-4/TNF-α, PMA, LPS) InflammatoryStimuli->NFkB Activates InflammatoryStimuli->STAT6 Activates MUC5AC MUC5AC Gene Expression & Mucus Production NFkB->MUC5AC Induces STAT6->GATA3 Up-regulates STAT6->MUC5AC Induces Th2Cytokines Th2 Cytokine Production (IL-4, IL-5, IL-13) GATA3->Th2Cytokines Promotes HDAC2->MUC5AC Represses Eotaxin Eotaxin (CCL11) Production Th2Cytokines->Eotaxin Stimulates

Integrated signaling pathway of 7,4'-DHF showing suppression of inflammatory and mucus production targets.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, here are detailed methodologies for critical assays.

Protocol: Inhibition of MUC5AC in NCI-H292 Cells [1]

This protocol measures the effect of 7,4'-DHF on MUC5AC gene expression and protein production in a human airway epithelial cell model.

  • Cell Line and Culture: Use the human pulmonary mucoepidermoid carcinoma cell line NCI-H292 (ATCC). Culture in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), penicillin (100 U/mL), streptomycin (100 µg/mL), and HEPES buffer (25 mM) at 37°C in a 5% CO₂ atmosphere.
  • Serum Deprivation: Plate cells in 24-well tissue culture plates at a seeding density of 1x10⁴ cells/well. After 24 hours, wash twice with PBS and re-culture in serum-free RPMI 1640 (0.2% FCS) for another 24 hours.
  • Compound Treatment and Stimulation:
    • Pre-treat cells for 30 minutes with a vehicle control or 7,4'-DHF at various concentrations (e.g., 1-20 µM) in serum-free medium.
    • Stimulate the cells by adding Phorbol 12-myristate 13-acetate (PMA) at 10 ng/mL.
    • Incubate the cells for 24 hours.
  • Sample Collection:
    • Supernatants: Collect for measurement of secreted MUC5AC protein.
    • Cell Lysates: Lyse cells with a buffer (e.g., 25 mM Tris, 1% NP-40, 150 mM NaCl, 1 mM EDTA, 5% glycerol, protease inhibitors) to measure intracellular MUC5AC protein. Determine protein concentration using an assay like Bradford or BCA.
    • RNA: Isolate total RNA for MUC5AC mRNA quantification via RT-qPCR.
  • MUC5AC Protein Analysis (ELISA):
    • Coat 96-well ELISA plates with diluted samples or cell lysates and incubate at 37°C until dry.
    • Block plates with 2% BSA.
    • Incubate with a primary mouse monoclonal MUC5AC antibody (e.g., Abcam ab3649, 1:300 dilution).
    • Incubate with an HRP-conjugated goat anti-mouse IgG secondary antibody (e.g., 1:3000 dilution).
    • Develop using a TMB substrate and read absorbance at 450 nm.
Protocol: Isolation from Glycyrrhiza uralensis [1] [2]

This describes a bioassay-guided fractionation method to isolate 7,4'-DHF from a crude licorice extract.

  • Initial Extraction: Use a dried aqueous extract of G. uralensis roots.
  • Macroporous Resin Chromatography:
    • Load the extract dissolved in water onto a column packed with Amberlite XAD-7 HP resin.
    • Elute sequentially with water, 20% ethanol, 70% ethanol, and 95% ethanol.
    • Combine the 70% and 95% ethanol eluates, which are enriched in flavonoids, and concentrate.
  • Silica Gel Chromatography:
    • Subject the concentrate to silica gel column chromatography.
    • Elute with gradients of dichloromethane-ethyl acetate (e.g., 19:1, 9:1, 3:1) and dichloromethane-methanol (e.g., 9:1, 3:1).
    • Monitor fractions by TLC and HPLC, and combine them based on chemical profiles.
  • Further Purification: Further purify the sub-fractions containing 7,4'-DHF using techniques like Sephadex LH20 column chromatography and recrystallization to yield a single compound.
  • Compound Identification: Identify the structure of the isolated 7,4'-DHF by comparing its TLC, HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectral data with literature values [1].

The workflow for this isolation and identification process is summarized below.

G Start Dried G. uralensis Aqueous Extract Step1 Macroporous Resin (Amberlite XAD-7HP) Start->Step1 Step2 Combine 70% & 95% Ethanol Eluates Step1->Step2 Elute with: H₂O, 20%, 70%, 95% EtOH Step3 Silica Gel Column Chromatography Step2->Step3 Step4 Combine Flavonoid-rich Sub-fractions (TLC/HPLC) Step3->Step4 Elute with: CH₂Cl₂/EtOAc, CH₂Cl₂/MeOH Step5 Final Purification (Sephadex LH20, Recrystallization) Step4->Step5 Step6 Isolated 7,4'-DHF Step5->Step6 Step7 Structural Elucidation (NMR, LC-MS) Step6->Step7

Workflow for the bioassay-guided isolation and identification of 7,4'-DHF from Glycyrrhiza uralensis.

Discussion and Future Perspectives

The data positions 7,4'-DHF as a highly promising multi-target therapeutic candidate, particularly for respiratory conditions like asthma where Th2 inflammation and mucus hypersecretion are key pathological features. Its ability to modulate critical pathways like NF-κB, STAT6, and HDAC2 simultaneously may offer an advantage over single-target agents [4] [1]. Notably, its capacity to prevent the paradoxical adverse effects of prolonged dexamethasone exposure on eotaxin production suggests potential for combination therapies, potentially allowing for reduced steroid doses and mitigated side effects [4].

From a drug development perspective, future work should focus on:

  • Pharmacokinetic and ADME Studies: Investigating the absorption, distribution, metabolism, and excretion profile of 7,4'-DHF.
  • Formulation Development: Addressing potential challenges like poor solubility and bioavailability through novel delivery systems (e.g., nanoparticles) [5].
  • Preclinical Toxicology: Establishing a comprehensive safety profile in relevant animal models.
  • Synthetic Biology: Exploring biosynthetic pathways in G. uralensis for sustainable production, potentially enhanced by elicitors like chitosan [6].

References

Biological Activities & Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

DHF exerts its effects through multi-target mechanisms, primarily modulating inflammatory and immune pathways. Key activities and mechanisms are summarized below.

Activity/Pathway Observed Effect / Mechanism Experimental Context
Anti-inflammatory Significant reduction of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-8) [1]. Human esophageal biopsy ex-vivo culture from EoE patients [1].
Inhibition of COX-2 enzyme [2]. In vitro assay [2].
Immunomodulation Suppression of Th2 cytokines (IL-4, IL-5, IL-13) and serum IgE [1] [3]. In vitro and in vivo asthma models [3].
Reduction of eotaxin/CCL-11 (an eosinophil chemoattractant) [1]. In vitro and in vivo studies [1].
Transcriptional Regulation Direct binding to and inhibition of TNF-α (binding energy: -7.7 kcal/mol) [1]. Computational modeling, molecular docking, and dynamic simulation [1].
Modulation of MAPK and AKT signaling pathways [1]. Gene expression analysis in human esophageal biopsies [1].
Synergistic Effects Enhanced anti-inflammatory and anti-remodeling effects when combined with Vitamin D3 in asthma models [3]. Systems pharmacology analysis and in vitro validation [3].

The following diagram illustrates the multi-target anti-inflammatory mechanism of DHF as identified in research on Eosinophilic Esophagitis (EoE), integrating computational predictions and ex-vivo validation.

cluster_targets Key Molecular Targets (Validated) cluster_effects Downstream Effects DHF 7,4'-Dihydroxyflavone (DHF) TNFa TNF-α DHF->TNFa Direct Binding Stable Complex IL6 IL-6 DHF->IL6 IL1B IL-1β DHF->IL1B MAPK1 MAPK1 DHF->MAPK1 CytokineReduction Reduced Pro-inflammatory Cytokine Production TNFa->CytokineReduction IL6->CytokineReduction IL1B->CytokineReduction MAPK1->CytokineReduction InflammationResolution Reduced Tissue Inflammation CytokineReduction->InflammationResolution

Experimental Protocols for Key Assays

For researchers looking to validate these activities, here are summaries of key experimental methodologies from the search results.

1. Ex-vivo Human Biopsy Culture for Cytokine Analysis [1]

  • Tissue Source: Esophageal biopsy samples from patients with active EoE (>15 eosinophils per high power field).
  • Culture Conditions: Biopsies are cultured with or without DHF.
  • Analysis:
    • ELISA: Measure levels of TNF-α, IL-6, IL-8, and IL-1β in the culture supernatant.
    • qRT-PCR: Analyze gene expression of TNF-α, IL-1β, IL-6, CCND, and MAPK1 in the biopsy tissue post-culture.

2. In Silico Molecular Docking and Dynamic Simulation [1]

  • Target Preparation: Obtain crystal structures of target proteins (e.g., TNF-α PDB:2AZ5) from RCSB Protein Data Bank.
  • Ligand Preparation: Download DHF 3D structure from PubChem.
  • Docking: Perform using AutoDock Vina to predict binding modes and calculate free binding energy.
  • Validation: Conduct a 50 ns molecular dynamics simulation using GROMACS to assess complex stability (RMSD, RMSF).

3. Assessing Synergistic Effects with Vitamin D3 in Asthma Models [3]

  • Systems Pharmacology:
    • Target Identification: Screen for DHF and VD3 targets across TCMSP, PubChem, and PharmMapper databases. Identify asthma-related genes from GeneCards.
    • Network Analysis: Construct compound-target-pathway networks using Cytoscape to identify synergistic nodes.
  • In Vitro Validation:
    • Use cell models relevant to asthma (e.g., human airway epithelial cells).
    • Treat with DHF, VD3, or their combination.
    • Measure markers of inflammation (e.g., TNF-α, NF-κB) and epithelial-mesenchymal transition (EMT).

Important Research Considerations

  • Endocrine Disruption Potential: Some flavones can act as endocrine disruptors. One study screened various flavones and found they can exhibit agonist or antagonist activity on steroid receptors like estrogen, androgen, progesterone, and glucocorticoid receptors [4]. The activity is highly dependent on the specific hydroxylation pattern, so you should evaluate this for DHF in your specific context.
  • Bioavailability and Metabolism: Like many flavonoids, DHF may have poor bioavailability due to metabolism by intestinal biota and rapid modification by liver enzymes [4]. This is a critical factor to consider for therapeutic development.

References

Technical Review: 7,4'-Dihydroxyflavone in Plant Root Exudates - Roles, Protocols, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Biological Context

7,4'-Dihydroxyflavone (7,4'-DHF) is a naturally occurring flavonoid compound exuded by plant roots into the rhizosphere environment. This specific flavonoid features a flavone backbone structure characterized by two benzene rings (A and B) connected through a heterocyclic pyrone ring (C), with hydroxyl groups positioned at the 7 and 4' carbon locations. This specific substitution pattern significantly influences its chemical properties and biological activity, including its solubility, redox potential, and capacity for molecular interactions with microbial proteins and receptors.

In the context of plant biology, 7,4'-DHF has been specifically identified as a signaling molecule in legume-rhizobia symbiosis systems. Research has demonstrated that 7,4'-DHF serves as the most abundant nod gene-inducing flavonoid in the root exudates of Medicago sativa (alfalfa) seedlings, playing a crucial role in initiating the formation of nitrogen-fixing nodules through activation of bacterial nodulation genes [1]. Beyond this established symbiotic function, emerging evidence suggests this flavonoid may have broader ecological roles in the rhizosphere, potentially influencing the composition and activity of diverse soil bacterial communities beyond simply initiating symbiotic relationships [1].

Biological Roles and Functional Significance

Multifunctional Roles in the Rhizosphere
  • Microbial Community Modulation: Treatment of soil with 7,4'-DHF has been shown to induce significant shifts in bacterial community structure. Specifically, operational taxonomic units (OTUs) classified as Acidobacteria subdivision 4 demonstrate increased relative abundance following 7,4'-DHF exposure, while OTUs from the Gaiellales order, Nocardioidaceae, and Thermomonsporaceae families are more prevalent in control soils without flavonoid amendment [1]. These findings indicate that 7,4'-DHF possesses selective antimicrobial properties or growth-promoting effects on specific bacterial taxa, potentially influencing nutrient cycling and ecosystem functioning in the rhizosphere.

  • Symbiotic Signaling Function: As a key nod gene inducer, 7,4'-DHF activates the expression of nodulation genes in compatible rhizobial bacteria, initiating the complex developmental process that leads to nitrogen-fixing nodule formation [1]. This signaling role represents one of the most specialized and well-characterized functions of 7,4'-DHF in legume systems, ensuring specific recognition between the host plant and its symbiotic partner.

  • Potential Quorum Sensing Influence: Evidence from related flavonoids suggests 7,4'-DHF may potentially influence bacterial communication systems. Studies have shown that various flavonoid compounds can affect the production of quorum-sensing-dependent factors in bacteria such as Pseudomonas aeruginosa [1]. While this specific activity has not been directly confirmed for 7,4'-DHF, its structural similarity to active compounds suggests a possible role in modulating bacterial group behaviors through interference with quorum sensing pathways.

Quantitative Experimental Data

Table 1: Experimental treatment rates for this compound application in rhizosphere model systems

Treatment Level Application Rate (nmol/day) Comparative Description
Low 0.24 0.1× the medium rate
Medium 2.40 Equivalent to exudation rate from M. sativa seedlings
High 24.00 10× the medium rate
Control 0.00 No flavonoid

Table 2: Bacterial taxa showing significant response to 7,4'-DHF treatment in soil systems

Bacterial Taxon Response to 7,4'-DHF Statistical Significance Ecological Implications
Acidobacteria subdivision 4 Increased abundance Significant (P<0.05) Potential role in carbon cycling
Gaiellales order Decreased abundance Significant (P<0.05) Reduced prevalence in treated soils
Nocardioidaceae family Decreased abundance Significant (P<0.05) Possible antimicrobial sensitivity
Thermomonosporaceae family Decreased abundance Significant (P<0.05) Potential growth inhibition

Experimental Protocols and Methodologies

Rhizosphere Model System Setup

The standardized experimental approach for studying root exudate flavonoids like 7,4'-DHF employs a controlled rhizosphere model system that accurately simulates natural exudation processes while allowing for precise manipulation and measurement of variables [1]. The following protocol details the establishment of this system:

  • Soil Preparation: Begin with a soil-sand mixture (typically 70:30 ratio by mass) that facilitates adequate drainage while maintaining microbial viability. The soil should be sieved (4 mm mesh), air-dried, and stored to minimize residual flavonoid content from previous vegetation. Before use, moisten the mixture with distilled water (60.0 g water per 400.0 g soil-sand mixture) to achieve optimal moisture conditions for microbial activity and root exudate stability [1].

  • Container Setup: Use 50-mL polypropylene conical centrifuge tubes with modified bottoms where the conical portion is removed and replaced with plastic mesh to allow for drainage while retaining the soil matrix. Wrap each tube in aluminum foil to protect light-sensitive flavonoids like 7,4'-DHF from photodegradation during the experiment [1].

  • Artificial Root Implementation: Employ rhizon soil moisture samplers (5-cm porous section, 2.5 mm diameter, 0.12-0.18 μm pore size) as artificial root analogs. These specialized samplers are inserted vertically into the soil matrix and serve as conduits for the controlled delivery of flavonoid solutions, effectively mimicking the slow, continuous release of exudates from living root systems [1].

Flavonoid Treatment Application
  • Solution Preparation: Prepare fresh 7,4'-DHF treatment solutions in aqueous solvent at appropriate concentrations corresponding to low, medium, and high application rates (0.24, 2.40, and 24.00 nmol/day, respectively). The medium rate should be calibrated based on empirical measurements of actual exudation from target plant species; for Medicago sativa, this corresponds to approximately 2.40 nmol/day per 0.4 g root fresh weight [1].

  • Application Protocol: Slowly deliver 1.2 mL of treatment solution daily through the rhizon samplers using 1-mL syringes, distributing 400 μL through each of three rhizons per container. Following solution administration, inject approximately 0.2 mL of air into each rhizon to clear the porous interface and ensure complete delivery of the flavonoid solution into the soil matrix [1].

  • Control Treatments: Include appropriate control treatments consisting of identical systems receiving either no flavonoid amendment or vehicle-only solutions to account for potential effects of the application process itself on microbial communities and system parameters.

Sample Collection and Analysis
  • Soil Sampling: Collect soil samples at predetermined time points using sterile instruments to minimize cross-contamination. Process samples immediately for microbial community analysis or flash-freeze in liquid nitrogen for subsequent molecular analyses.

  • Microbial Community Assessment: Extract total DNA from soil samples using commercial soil DNA extraction kits. Amplify the 16S rRNA gene using primers targeting the V4 region, followed by high-throughput sequencing on platforms such as Illumina MiSeq. Process raw sequence data through standard bioinformatics pipelines (QIIME2, MOTHUR) to determine operational taxonomic units (OTUs) and perform statistical analyses of community differences between treatment conditions [1].

  • ATP Content Measurement: As a indicator of overall microbial metabolic activity, measure soil ATP content using commercial ATP assay kits based on luciferase-luciferin reactions according to manufacturer protocols. This provides complementary data to sequence-based community analyses regarding the functional state of the microbial community [1].

Technical Visualization and Workflows

Experimental Workflow Diagram

G Start Experimental Setup SoilPrep Soil Preparation (Sieving, Drying, Soil-Sand Mix) Start->SoilPrep ContainerSetup Container Preparation (Tubes with Mesh Bottom, Aluminum Foil Wrapping) SoilPrep->ContainerSetup RhizonPlacement Rhizon Sampler Placement (3 per Container) ContainerSetup->RhizonPlacement TreatmentApp Flavonoid Treatment Application (Daily 7,4'-DHF Delivery via Syringe Pump) RhizonPlacement->TreatmentApp Incubation Controlled Incubation (Protected from Light, Room Temperature) TreatmentApp->Incubation Sampling Sample Collection (Soil and Solution at Multiple Time Points) Incubation->Sampling Analysis Downstream Analysis (16S rRNA Sequencing, ATP Assay, Community Analysis) Sampling->Analysis End Data Interpretation Analysis->End

Diagram 1: Experimental workflow for 7,4'-DHF rhizosphere studies showing key methodological stages

7,4'-DHF Biological Pathway Interactions

G Root Plant Root 7,4'-DHF Exudation Microbes Soil Microbial Community Root->Microbes Acidobacteria Acidobacteria Subdivision 4 Root->Acidobacteria  Increases Gaiellales Gaiellales Order Root->Gaiellales  Decreases Nocardioidaceae Nocardioidaceae Family Root->Nocardioidaceae  Decreases Thermomonosporaceae Thermomonosporaceae Family Root->Thermomonosporaceae  Decreases Rhizobia Rhizobia Symbionts Root->Rhizobia QuorumSensing Potential Quorum Sensing Modulation Root->QuorumSensing  Potential Effect NodGenes Nod Gene Activation Rhizobia->NodGenes Symbiosis Nitrogen-Fixing Symbiosis NodGenes->Symbiosis

Diagram 2: 7,4'-DHF biological interactions showing direct and potential effects on rhizosphere organisms

Applications and Future Research Directions

The investigation of 7,4'-DHF in plant root exudates presents significant translational potential across multiple disciplines. For drug development professionals, understanding the specific interactions between plant-derived flavonoids and microbial communities offers valuable insights for antimicrobial strategies and microbiome-based therapeutics. The documented effects of 7,4'-DHF on specific bacterial taxa suggest potential for developing targeted antimicrobial approaches that selectively modulate microbial communities without broad-spectrum disruption [1].

From a methodological perspective, the established protocols for 7,4'-DHF research provide a robust framework for investigating other root exudate compounds. The rhizosphere model system with rhizon samplers represents a standardized approach that could be adapted for high-throughput screening of plant-microbe interactions in pharmaceutical discovery pipelines [1]. Additionally, the quantitative data on application rates and corresponding microbial community shifts establishes valuable dose-response parameters that can inform subsequent studies on structure-activity relationships of flavonoid compounds.

Future research directions should focus on elucidating molecular mechanisms underlying the observed effects of 7,4'-DHF on bacterial communities, including identification of specific microbial receptors and signaling pathways affected by this flavonoid. From a pharmaceutical perspective, investigation of structure-activity relationships among flavonoid analogs may reveal compounds with enhanced selectivity or potency for specific microbial targets. Additionally, exploration of synergistic effects between 7,4'-DHF and conventional antimicrobial agents could open new avenues for combination therapies addressing antibiotic-resistant infections.

Conclusion

References

Experimental Protocol: Analyzing Flavonoid Effects on Soil Bacteria

Author: Smolecule Technical Support Team. Date: February 2026

The following methodology details the model system used to investigate how 7,4'-Dihydroxyflavone influences soil bacterial communities [1] [2].

1. Rhizosphere Model System Setup

  • Soil Preparation: Maury silt loam soil was collected, sieved, air-dried, and stored to reduce residual flavonoid effects. Before the experiment, it was mixed with 30% (mass/mass) sterilized sand to improve drainage [1] [2].
  • Assembly: The soil-sand mixture was moistened and packed into 50-ml tubes. The bottoms of the tubes were replaced with mesh to allow for drainage. To model root exudation, three Rhizon soil moisture samplers (functioning as artificial roots) were inserted vertically into each tube [1] [2].

2. Treatment Application

  • Compounds: this compound and naringenin were tested in separate experiments [3] [2].
  • Dosage: Three treatment rates were applied via the Rhizon samplers once every 24 hours [3] [1] [2]:
    • Low: 0.24 nmol/day
    • Medium: 2.40 nmol/day (designed to match the exudation rate from M. sativa seedlings)
    • High: 24.00 nmol/day
  • Control: Received the same background solution but no flavonoids [1] [2].
  • Background Nutrients: All treatment solutions contained a mixture of carbohydrates, amino acids, and organic acids typically found in M. sativa root exudates to simulate a realistic chemical environment [1].

3. Sampling and Analysis

  • Soil ATP Content: Measured to assess total microbial metabolic activity. The study found no significant change in ATP levels across treatments [3] [2].
  • Microbial Community Structure: Soil samples were collected for DNA extraction. The bacterial community was profiled using 16S rRNA gene amplicon sequencing to identify Operational Taxonomic Units (OTUs) and their relative abundances [3] [2].

Quantitative Effects on Soil Bacterial Communities

The following table summarizes the significant changes in bacterial populations observed in response to the high dosage (24.00 nmol/day) of this compound, as identified by 16S rRNA sequencing [3] [2].

Bacterial Group Response to High this compound Relative Change (vs. Control)
Acidobacteria subdivision 4 Increased in relative abundance More prevalent in treatment
Gaiellales Decreased in relative abundance More prevalent in control
Nocardioidaceae Decreased in relative abundance More prevalent in control
Thermomonosporaceae Decreased in relative abundance More prevalent in control

It is important to note that the naringenin treatments did not cause significant changes in the overall soil bacterial community structure [3] [2].

Dual Functions and Therapeutic Potential

The research highlights that this compound has functions that extend beyond its established role in plant-microbe communication.

1. Multifunctional Role in the Rhizosphere While its primary known function is the activation of nod genes in symbiotic rhizobia [4], the experiment confirms that this compound can selectively influence a wider range of soil bacteria. This suggests roles in shaping the rhizosphere microbiome that may include [3] [2]:

  • Acting as a selective growth stimulant or inhibitor for specific bacterial taxa.
  • Potentially influencing bacterial quorum sensing.
  • Affecting the cycling of soil nutrients.

2. Molecular Mechanisms in a Therapeutic Context Independent research in immunology has identified this compound (DHF) as a potent multi-target anti-inflammatory agent. The diagram below illustrates the computationally predicted and ex-vivo validated molecular interactions of DHF in the context of Eosinophilic Esophagitis (EoE), a chronic inflammatory disease [5].

DHF DHF TNF_alpha TNF_alpha DHF->TNF_alpha Binds & Inhibits IL6 IL6 DHF->IL6 Downregulates IL1beta IL1beta DHF->IL1beta Downregulates MAPK1 MAPK1 DHF->MAPK1 Downregulates MAPK3 MAPK3 DHF->MAPK3 Downregulates AKT1 AKT1 DHF->AKT1 Downregulates InflammatoryResponse InflammatoryResponse TNF_alpha->InflammatoryResponse IL6->InflammatoryResponse IL1beta->InflammatoryResponse MAPK1->InflammatoryResponse MAPK3->InflammatoryResponse AKT1->InflammatoryResponse

Computationally predicted and ex-vivo validated network of DHF's anti-inflammatory action [5].

This mechanistic insight is supported by experimental data:

  • Computational Analysis: Identified 29 key therapeutic targets of DHF in EoE, with TNF-α, IL-6, IL-1β, MAPK1, MAPK3, and AKT1 as the most significant hubs. Molecular docking showed DHF binds to TNF-α with high stability (free binding energy of -7.7 kcal/mol) [5].
  • Ex-Vivo Validation: Using cultured human esophagus biopsies from EoE patients, treatment with DHF led to a significant reduction in the levels of TNF-α, IL-6, IL-8, and IL-1β in the culture supernatant. Gene expression analysis also confirmed downregulation of TNF-α, IL-1β, IL-6, CCND, and MAPK1 [5].

Conclusion

References

7 4' dihydroxyflavone soil bacterial community impact

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Overview & Key Findings

The primary research investigated how 7,4'-Dihydroxyflavone (7,4'-DHF) influences soil bacterial community structure using a model system to approximate root exudation from Medicago sativa (alfalfa) seedlings [1] [2] [3].

The core finding is that 7,4'-DHF can selectively change the soil bacterial community structure. Treatment with a high rate of 7,4'-DHF significantly increased the relative abundance of Acidobacteria subdivision 4, while decreasing the abundance of Gaiellales, Nocardioidaceae, and Thermomonosporaceae compared to the control [1] [2]. Treatments with naringenin (another flavonoid) did not cause significant changes [1].

The experimental workflow for this study is summarized below:

G cluster_legend Experimental Workflow: this compound Impact on Soil Bacteria A Soil Preparation B Flavonoid Treatment A->B C Sample Incubation B->C D Soil Sampling C->D E Microbial Analysis D->E F Data Analysis E->F P1 Maury silt loam soil (collected from pasture) P1->A P2 Mixed with 30% (m/m) bleached & washed sand P2->A T1 Application via Rhizon soil moisture samplers T1->B T2 Rates: Low (0.24 nmol/day), Medium (2.40 nmol/day), High (24.00 nmol/day) T2->B T3 Duration: Once every 24 hours T3->C S1 Timepoints: Post-treatment S1->D A1 ATP Assay (Microbial Biomass) A1->E A2 16S rRNA Gene Amplicon Sequencing (Illumina MiSeq) A2->E R1 Community Structure (Differential Abundance) R1->F

Experimental workflow for assessing this compound impact on soil bacteria [1] [3]

Quantitative Data on Bacterial Community Changes

The following table summarizes the bacterial groups that showed a statistically significant change in relative abundance in response to the high (10x) treatment of this compound compared to a no-flavonoid control, as measured by 16S rRNA gene amplicon sequencing [1] [2]:

Bacterial Taxon Response to High 7,4'-DHF Relative Change
Acidobacteria subdivision 4 Increased Greater vs. control
Gaiellales Decreased More prevalent in control
Nocardioidaceae Decreased More prevalent in control
Thermomonosporaceae Decreased More prevalent in control

The study found that the medium and low treatment rates of 7,4'-DHF, as well as naringenin at any rate, did not cause significant shifts in the overall bacterial community structure. The ATP assay also indicated that the flavonoid treatments did not significantly alter the total soil microbial biomass [1].

Detailed Experimental Protocol

For researchers aiming to replicate or build upon this work, here is a detailed breakdown of the methodology.

Soil Properties and Preparation [1]
  • Soil Type: Maury silt loam (fine, mixed, semiactive, mesic Typic Paleudalf).
  • Collection Site: Surface 10-15 cm from a pasture at the University of Kentucky Spindletop Farm.
  • Basic Properties:
    • Texture: 18.5% sand, 64.1% silt, 17.4% clay.
    • pH (KCl): 5.95.
    • Organic Matter: 4.49%.
    • Total Nitrogen: 0.25%.
  • Preparation: Soil was sieved (4 mm), air-dried, and stored for over 3 months to reduce residual flavonoid effects. Before the experiment, it was mixed with 30% (m/m) bleached and washed sand to improve drainage.
Rhizosphere Model System and Treatment [1]
  • System Setup: A 50-ml conical tube with a mesh bottom was filled with 60.0 g of the soil-sand mixture. The system was shielded from light with aluminum foil.
  • Exudate Simulation: Three bleached Rhizon soil moisture samplers (5 cm porous part, 0.12–0.18 μm pore size) were inserted vertically into the soil.
  • Treatment Solutions: this compound and naringenin were applied in aqueous solutions once every 24 hours.
  • Application Rates (per day):
    • Medium (2.40 nmol): Designed to match the exudation rate from M. sativa seedlings.
    • High (24.00 nmol): 10x the medium rate.
    • Low (0.24 nmol): 0.1x the medium rate.
    • Control: Received no flavonoid.
Sampling and Analysis [1] [2]
  • Sampling: Soil samples were collected post-treatment.
  • Microbial Biomass: Total microbial biomass was assessed via ATP assay using a commercial kit.
  • Community Structure: Microbial DNA was extracted and analyzed by 16S rRNA gene amplicon sequencing (Illumina MiSeq platform). The resulting data was processed to identify operational taxonomic units (OTUs) and analyze changes in community composition.

Interpretation and Significance

The increase in Acidobacteria subdivision 4 suggests 7,4'-DHF may serve as a selective nutrient source or signaling molecule for this group [1]. The decrease in specific bacterial taxa indicates 7,4'-DHf has broader functions in the rhizosphere beyond initiating legume-rhizobia symbiosis, potentially influencing nutrient cycling and plant health by modulating the soil microbiome [1].

References

Mechanisms of Action and Therapeutic Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core mechanisms and experimental evidence for 7,4'-DHF's biological activity.

Mechanism of Action Biological Effect Experimental Model Key Quantitative Findings
Inhibits MUC5AC Expression [1] Reduces mucus overproduction & secretion NCI-H292 human airway epithelial cells & murine asthma model [1] IC50 of 1.4 µM for MUC5AC inhibition (28x more potent than glycyrrhizin) [1]. Marked reduction of MUC5AC in bronchoalveolar lavage (BAL) fluid in vivo [1].
Modulates Inflammatory Pathways [1] Suppresses NF-κB and STAT6 activation; enhances HDAC2 expression [1] NCI-H292 cells [1] Associated with downregulation of key pro-inflammatory transcription factors [1].
Targets Key Inflammatory Cytokines [2] Reduces levels of TNF-α, IL-6, IL-1β, IL-8, and MAPK1 Human esophagus biopsy ex vivo culture from EoE patients [2] Molecular docking showed stable binding to TNF-α (free binding energy of -7.7 kcal/mol). Significant reduction in cytokine levels and gene expression confirmed via ELISA & qRT-PCR [2].

Detailed Experimental Protocols

To help you evaluate or replicate key findings, here are the methodologies from critical experiments.

Protocol 1: MUC5AC Gene and Protein Expression Analysis

This method is used to evaluate 7,4'-DHF's effect on mucus production in a respiratory context [1].

  • Cell Culture: The human pulmonary epithelial cell line NCI-H292 is cultured in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS) and antibiotics [1].
  • Serum Deprivation & Treatment: Cells are washed and re-cultured in serum-free medium (0.2% FCS) for 24 hours. After deprivation, cells are pretreated with 7,4'-DHF or buffer for 30 minutes, then stimulated with 10 ng/mL PMA (Phorbol 12-myristate 13-acetate) to induce MUC5AC expression [1].
  • Sample Collection: After 24 hours, cell culture supernatants are collected to measure secreted MUC5AC protein. Cells are lysed to collect whole cell extracts for produced MUC5AC protein. Total RNA is also isolated for MUC5AC mRNA measurement [1].
  • MUC5AC ELISA: Protein levels are measured using an indirect ELISA. Samples are coated onto a plate, incubated with a mouse monoclonal MUC5AC antibody, followed by a horseradish peroxidase-conjugated secondary antibody. The assay is developed with a TMB substrate and absorbance is read at 450nm [1].
Protocol 2: Target Validation using Human Biopsy Culture

This ex-vivo protocol validates 7,4'-DHF's anti-inflammatory effects on human tissue [2].

  • Sample Acquisition: Esophageal biopsy samples are obtained from pediatric patients with active Eosinophilic Esophagitis (EoE) during routine endoscopy [2].
  • Ex-vivo Culture with DHF: Biopsy samples are cultured in a system with or without the addition of 7,4'-DHF [2].
  • Outcome Measurement:
    • Protein Level: Levels of cytokines (TNF-α, IL-6, IL-1β, IL-8) in the culture supernatant are quantified using ELISA [2].
    • Gene Expression: Gene expression levels of targets like TNF-α, IL1-β, IL-6, CCND, and MAPK1 in the biopsy tissue are analyzed using quantitative RT-PCR (qRT-PCR) [2].

Signaling Pathway Diagram

The following diagram illustrates the multi-target mechanism by which 7,4'-DHF alleviates symptoms in respiratory and allergic diseases, based on the described research [1] [2].

G PMA PMA NF_kB NF_kB PMA->NF_kB STAT6 STAT6 PMA->STAT6 EoE_Stimuli EoE Triggers InflammatoryCytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) EoE_Stimuli->InflammatoryCytokines MUC5AC_Production MUC5AC Production & Secretion NF_kB->MUC5AC_Production STAT6->MUC5AC_Production TissueInflammation Tissue Inflammation (EoE Pathology) InflammatoryCytokines->TissueInflammation HDAC2 HDAC2 HDAC2->MUC5AC_Production Suppresses DHF DHF DHF->NF_kB Inhibits DHF->STAT6 Inhibits DHF->InflammatoryCytokines Inhibits DHF->HDAC2 Enhances

7,4'-DHF inhibits mucus overproduction and inflammation via multiple pathways.

Potential Therapeutic Applications

Based on the summarized evidence, 7,4'-DHF holds promise for treating conditions characterized by mucus hypersecretion and Th2-driven inflammation.

  • Obstructive Airway Diseases: Its potent inhibition of MUC5AC suggests potential for asthma and chronic obstructive pulmonary disease (COPD) where mucus plugging is a major pathological feature [1].
  • Allergic Inflammatory Conditions: Its ability to suppress eotaxin-1, Th2 cytokines (IL-4, IL-5, IL-13), and IgE production supports its investigation in allergic diseases [2]. The ex-vivo data specifically points to its potential for eosinophilic esophagitis (EoE) [2].

Important Note on Compound Variants

Be aware that 7,4'-DHF (7,4'-dihydroxyflavone) is a distinct compound from 7,8-DHF (7,8-dihydroxyflavone), which has different biological activities and is reported as a TrkB receptor agonist [3] [4]. Always verify the specific isomer when reviewing literature or planning research.

References

Comprehensive Application Notes and Protocols: Investigating 7,4'-Dihydroxyflavone in NCI-H292 Human Airway Epithelial Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NCI-H292 Cells as a Model System

The NCI-H292 cell line, established from a human pulmonary mucoepidermoid carcinoma, serves as a well-characterized and widely utilized in vitro model for investigating respiratory pathophysiology and screening potential therapeutic compounds. These cells retain mucoepidermoid characteristics in culture, including the expression of multiple markers of squamous differentiation and the capacity to produce key respiratory mucins, particularly MUC5AC. This mucin represents the major glycoprotein component in asthmatic airways, with expression levels approximately 60% higher in asthmatics compared to normal subjects, making it a critical target for therapeutic intervention [1]. The cells exhibit epithelial morphology and grow adherently, requiring specific culture conditions to maintain their phenotypic properties relevant to airway biology research.

NCI-H292 cells have become a gold standard in respiratory research due to their consistent response to inflammatory stimulants and their relevance to studying mucus hypersecretion pathogenesis. These cells support investigations of signaling pathways involved in mucin gene expression, including NF-κB and STAT6 activation, which are critically implicated in inflammatory responses in obstructive lung diseases [1] [2]. Furthermore, this cell line enables researchers to explore the mechanisms of action of potential therapeutic compounds like 7,4'-dihydroxyflavone (7,4'-DHF) in regulating mucin production and secretion, providing crucial preclinical data before advancing to more complex animal models or clinical studies.

Chemical Properties and Handling of this compound

This compound (7,4'-DHF) is a natural flavonoid compound isolated from Glycyrrhiza uralensis (Chinese licorice) with demonstrated biological activity against targets relevant to respiratory pathophysiology. With a molecular weight of 254.24 g/mol and the chemical formula C15H10O4, this compound appears as a white to off-white solid with limited aqueous solubility [3]. The compound is characterized by the CAS registry number 2196-14-7 and is sometimes referred to by its alternative name, 4',7-Dihydroxyflavone.

Table 1: Chemical and Physical Properties of this compound

Property Specification
Chemical Formula C15H10O4
Molecular Weight 254.24 g/mol
CAS Number 2196-14-7
Purity ≥99.6%
Appearance White solid
Solubility in DMSO 250 mg/mL (983.32 mM)
Recommended Storage -20°C for powder, -80°C for stock solutions

For experimental use, 7,4'-DHF is typically prepared as a stock solution in dimethyl sulfoxide (DMSO) at concentrations ranging from 10-100 mM, which can be further diluted in cell culture media for treatment. The final DMSO concentration in cell culture should generally not exceed 0.1% to avoid solvent-related cytotoxicity. The compound has demonstrated an IC50 value of 1.4 μM in inhibiting MUC5AC gene expression in PMA-stimulated NCI-H292 cells, making it approximately 28-fold more potent than glycyrrhizin, another compound derived from G. uralensis (IC50 = 38 μM) [1] [2] [3]. This significant potency advantage highlights the therapeutic potential of 7,4'-DHF for further investigation.

Cell Culture Maintenance and Protocol

Culture Conditions and Medium Preparation

Proper maintenance of NCI-H292 cells is essential for obtaining reproducible experimental results. These cells require RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2.0 mM stable glutamine, and 2.0 g/L NaHCO₃ [4]. The complete medium should also contain penicillin (100 U/mL) and streptomycin (100 μg/mL) to prevent bacterial contamination, along with 25 mM HEPES buffer to maintain physiological pH [1]. Cells should be cultured in a humidified incubator maintained at 37°C with 5% CO₂, with medium changes performed 2-3 times per week depending on cell density and metabolic activity.

Subculturing Procedure
  • Dissociation: Remove spent medium from adherent cells and wash with calcium- and magnesium-free PBS. For a T25 flask, use 3-5 mL PBS, then add 1-2 mL Accutase to completely cover the cell monolayer [4].
  • Incubation: Incubate at room temperature for 8-10 minutes while monitoring cell detachment. Accutase is preferred over trypsin as it provides gentler dissociation while preserving cell viability and surface markers.
  • Neutralization and Seeding: Once cells have detached, gently resuspend with 10 mL complete medium to dilute the Accutase, then centrifuge at 300 × g for 3 minutes. Discard the supernatant, resuspend the cell pellet in fresh complete medium, and transfer to new culture vessels at the appropriate split ratio (typically 1:3 to 1:6 every 3-4 days) [4].
Cryopreservation and Thawing

For long-term storage, prepare cryopreservation medium consisting of complete growth medium with 10% DMSO or specialized cryoprotectant media like CM-1. Resuspend cells at a density of 1-5 × 10⁶ cells/mL in freezing medium, transfer to cryovials, and use a controlled-rate freezer or place at -80°C for 24-48 hours before transferring to liquid nitrogen for long-term storage below -150°C [4]. When thawing, quickly warm vials in a 37°C water bath for 40-60 seconds until only a small ice clump remains, then transfer the cell suspension to a centrifuge tube containing 8 mL room-temperature culture medium. Centrifuge at 300 × g for 3 minutes, resuspend in fresh medium, and transfer to culture vessels.

Experimental Applications and Protocols

MUC5AC Gene Expression and Protein Analysis

The following protocol details the assessment of MUC5AC expression in NCI-H292 cells following 7,4'-DHF treatment, based on methodologies described in the literature [1]:

  • Cell Seeding and Serum Deprivation: Plate NCI-H292 cells in 24-well tissue culture plates at a density of 1×10⁴ cells/well and allow to adhere overnight. Wash cells twice with PBS, then culture in RPMI 1640 supplemented with 0.2% FBS for 24 hours to synchronize cell growth and reduce basal mucin production [1].
  • Compound Treatment and Stimulation: Pretreat cells with 7,4'-DHF (typically 0.1-10 μM) or vehicle control (DMSO ≤0.1%) for 30 minutes in serum-free RPMI 1640. Then add phorbol 12-myristate 13-acetate (PMA) at 10 ng/mL to stimulate MUC5AC production. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere [1].
  • Sample Collection: After incubation, collect culture supernatants for analysis of secreted MUC5AC protein. For cell-associated MUC5AC, lyse cells with buffer containing 25 mM Tris, 1% NP-40, 150 mM NaCl, 1 mM EDTA, 5% glycerol, and protease inhibitor cocktail. Determine protein concentrations using a standard assay such as Bradford or BCA [1].
  • MUC5AC Protein Quantification: Measure MUC5AC levels using indirect ELISA. Dilute samples 1:2 in carbonate/bicarbonate coating buffer, add 100 μL to 96-well plates, and incubate at 37°C overnight. Block with 2% BSA, then incubate with mouse monoclonal MUC5AC antibody (1:300 dilution) for 60 minutes. After washing, incubate with HRP-conjugated goat anti-mouse IgG (1:3000 dilution) for 15 minutes, then develop with TMB substrate. Measure absorbance at 450 nm [1].
Cell Viability Assessment (MTT Assay)

To ensure that observed effects on MUC5AC expression are not due to general cytotoxicity, perform viability assessments using the MTT assay:

  • MTT Application: After treatment with 7,4'-DHF, add MTT reagent to cells at a final concentration of 0.5 mg/mL. Incubate for 4 hours at 37°C to allow formazan crystal formation by metabolically active cells [1] [5].
  • Solubilization and Quantification: Carefully remove medium and add an appropriate volume of solubilization solution (typically isopropanol or DMSO) to dissolve the formazan crystals. Measure absorbance at 570 nm with a reference wavelength of 630-650 nm. Compare treated groups to vehicle controls to calculate percentage viability [5].

Table 2: Experimental Parameters for 7,4'-DHF in MUC5AC Inhibition Studies

Parameter Specifications References
IC50 Value 1.4 μM in PMA-stimulated NCI-H292 cells [1] [2] [3]
Effective Concentration Range 0.1-10 μM [1]
Pretreatment Time 30 minutes prior to stimulant [1]
PMA Stimulation Concentration 10 ng/mL [1]
Stimulation Duration 24 hours [1]
Key Signaling Pathways Affected NF-κB, STAT6, HDAC2 [1] [2]

Mechanistic Insights and Signaling Pathways

7,4'-DHF exerts its inhibitory effects on MUC5AC expression through multimodal regulation of key signaling pathways involved in inflammation and mucin production. The compound significantly suppresses NF-κB activation, a primary transcriptional regulator of numerous inflammatory genes including MUC5AC. Additionally, 7,4'-DHF inhibits STAT6 activation, which is particularly important in Th2-mediated inflammatory responses such as those seen in allergic asthma. Furthermore, this flavonoid enhances HDAC2 expression, which plays a critical role in silencing inflammatory gene expression and is often reduced in steroid-resistant respiratory conditions [1] [2]. The coordinated modulation of these three pathways positions 7,4'-DHF as a promising multi-target therapeutic candidate for addressing mucus hypersecretion in chronic respiratory diseases.

The experimental workflow for investigating 7,4'-DHF mechanisms in NCI-H292 cells involves multiple parallel approaches, including gene expression analysis, protein quantification, and specific pathway inhibition studies. The following diagram illustrates the key steps in this investigative process:

workflow Start Seed NCI-H292 cells (1×10^4 cells/well) SerumDep 24h serum deprivation (0.2% FBS) Start->SerumDep Pretreat Pretreat with 7,4'-DHF (30 min, 0.1-10 μM) SerumDep->Pretreat Stimulate Stimulate with PMA (10 ng/mL, 24h) Pretreat->Stimulate Collect Collect samples Stimulate->Collect mRNA mRNA Analysis (RT-qPCR for MUC5AC) Collect->mRNA Cell lysates Protein Protein Analysis (ELISA for MUC5AC) Collect->Protein Supernatants & lysates Pathways Pathway Analysis (Western blot, EMSA) Collect->Pathways Cell lysates Viability Viability Assay (MTT test) Collect->Viability Parallel wells

Diagram 1: Experimental workflow for evaluating 7,4'-DHF effects on MUC5AC expression in NCI-H292 cells

The multifaceted mechanism of action of 7,4'-DHF involves coordinated regulation of several critical signaling pathways that converge on MUC5AC expression. The following diagram illustrates the key molecular targets and their relationships:

mechanisms cluster_downstream Signaling Pathways DHF 7,4'-DHF NFkB NF-κB (Suppressed) DHF->NFkB Inhibits STAT6 STAT6 (Suppressed) DHF->STAT6 Inhibits HDAC2 HDAC2 (Enhanced) DHF->HDAC2 Enhances MUC5AC MUC5AC Expression (Reduced) NFkB->MUC5AC Stimulates STAT6->MUC5AC Stimulates HDAC2->MUC5AC Suppresses PMA PMA Stimulus Inflammation Inflammatory Response PMA->Inflammation Induces Inflammation->NFkB Activates Inflammation->STAT6 Activates

Diagram 2: Mechanism of action of 7,4'-DHF on MUC5AC regulation in NCI-H292 cells

Research Considerations and Applications

Key Experimental Parameters

When designing studies with 7,4'-DHF in NCI-H292 cells, several critical parameters require careful consideration to ensure reproducible and biologically relevant results:

  • Serum Concentration During Treatment: The reduction of serum to 0.2% FBS during the pretreatment and stimulation phases is crucial for minimizing background MUC5AC expression and ensuring appropriate response to inflammatory stimuli. However, researchers should be aware that extended serum deprivation beyond 24 hours may impact cell viability and introduce unintended stress responses [1].

  • Time Course Considerations: The 24-hour stimulation period with PMA allows for robust MUC5AC induction; however, preliminary time-course experiments may be valuable for determining optimal endpoints for specific research questions. Earlier time points (6-8 hours) may be more appropriate for assessing gene expression changes, while protein quantification typically requires longer incubation periods (18-24 hours) [1].

  • Validation in Complex Models: While NCI-H292 cells provide a valuable screening platform, findings should be validated in more complex systems. Researchers have confirmed 7,4'-DHF efficacy in murine models of asthma, where treated animals exhibited marked reduction in MUC5AC secretion in bronchoalveolar lavage fluid compared to controls [1] [2]. This translational approach strengthens the biological relevance of in vitro findings.

Troubleshooting and Optimization

Common challenges in 7,4'-DHF studies with NCI-H292 cells include:

  • High Background MUC5AC: If control cells show elevated basal MUC5AC expression, ensure proper serum deprivation (0.2% FBS) for 24 hours before stimulation and use low-passage number cells (preferably below passage 25) to maintain phenotypic stability.

  • Variable PMA Response: PMA stock solutions should be prepared in DMSO, aliquoted, and stored at -20°C to avoid freeze-thaw cycles. Fresh dilution in serum-free medium should be prepared immediately before each experiment.

  • Cytotoxicity at Higher Concentrations: While 7,4'-DHF shows an IC50 of 1.4 μM for MUC5AC inhibition, researchers should conduct viability assays across their concentration range (typically 0.1-100 μM) to ensure specific effects rather than general toxicity. The MTT assay provides a reliable assessment of metabolic activity [1] [5].

Conclusion

The NCI-H292 cell line represents a robust and well-characterized model for investigating mucus hypersecretion pathogenesis and screening potential therapeutic compounds like this compound. The detailed protocols outlined in these application notes provide researchers with standardized methods for evaluating the effects of 7,4'-DHF on MUC5AC expression and understanding its mechanisms of action. The demonstrated potency of 7,4'-DHF—approximately 28-fold greater than glycyrrhizin—coupled with its multimodal regulation of NF-κB, STAT6, and HDAC2 signaling pathways positions this flavonoid as a promising candidate for further development as a therapeutic agent for obstructive airway diseases characterized by mucus hypersecretion.

References

Comprehensive Application Notes and Protocols: Investigating 7,4'-DHF and MUC5AC in Inflammatory Disease and Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

The study of natural compounds and their molecular targets has become increasingly important in developing novel therapeutic strategies for inflammatory diseases and cancer. 7,4'-dihydroxyflavone (DHF), a flavonoid isolated from Glycyrrhiza uralensis (licorice root), has emerged as a promising multi-targeted therapeutic candidate for immune-mediated inflammatory conditions. Contemporary research has demonstrated its potent anti-inflammatory properties through modulation of key cytokine pathways and signaling molecules [1]. DHF has shown particular promise in the treatment of eosinophilic esophagitis (EoE), a chronic allergic condition characterized by eosinophilic inflammation of the esophagus that leads to symptoms including dysphagia, abdominal pain, and feeding difficulties [1]. Parallel to this, MUC5AC, a secreted gel-forming mucin, has been identified as a critical factor in both inflammatory airway diseases and cancer progression. MUC5AC is normally expressed in goblet cells of the respiratory and gastrointestinal tracts, where it contributes to mucosal protection, but its aberrant overexpression is associated with pathological states including asthma, chronic obstructive pulmonary disease (COPD), and multiple cancer types [2] [3].

The investigation of these two biologically active molecules converges in their shared association with inflammatory processes and their potential as therapeutic targets. Understanding the mechanistic basis of DHF's anti-inflammatory activity and the regulatory pathways controlling MUC5AC expression provides valuable insights for developing targeted interventions for inflammation-driven pathologies. The following application notes and protocols provide detailed methodologies for studying DHF mechanisms and MUC5AC regulation, enabling researchers to explore these biologically significant molecules in disease contexts.

Table 1: Key Inflammatory Targets of DHF in Eosinophilic Esophagitis

Target Function Effect of DHF Experimental Validation
TNF-α Pro-inflammatory cytokine Significant reduction Computational docking, ex-vivo biopsy culture [1]
IL-6 Pro-inflammatory cytokine Significant reduction Ex-vivo biopsy culture [1]
IL-1β Pro-inflammatory cytokine Significant reduction Computational docking, ex-vivo biopsy culture [1]
IL-8 Chemokine Significant reduction Ex-vivo biopsy culture [1]
MAPK1 Signaling molecule Reduction in gene expression qRT-PCR validation [1]
CCND Cell cycle regulator Reduction in gene expression qRT-PCR validation [1]

This compound (DHF): Mechanism and Experimental Validation

Molecular Mechanisms of DHF Action

DHF exerts its therapeutic effects through multi-targeted modulation of inflammatory signaling pathways. Computational analyses have identified 29 common targets of DHF in EoE, with TNF-α, IL-6, IL-1β, MAPK1, MAPK3, and AKT1 emerging as the most significant molecular targets [1]. Molecular docking studies reveal that DHF directly binds to TNF-α with a free binding energy of -7.7 kcal/mol, indicating high-affinity binding and complex stability [1]. This direct interaction with key inflammatory mediators represents a primary mechanism through which DHF exerts its anti-inflammatory effects. Additionally, DHF has been shown to suppress Th2 cytokines including IL-4, IL-5, and IL-13, as well as serum IgE and the chemoattractant protein eotaxin/CCL-11 [1]. These pleiotropic effects position DHF as a promising multi-target therapeutic agent capable of addressing the complex inflammatory networks underlying conditions like EoE.

The signaling pathways modulated by DHF include critical inflammatory cascades that drive disease pathology. Protein-protein interaction analyses demonstrate that DHF targets are enriched in inflammatory response pathways, with particular significance in TNF and NF-κB signaling [1]. Through its multi-targeted approach, DHF addresses the limitation of single-target therapies that often fail to account for the complexity and redundancy of inflammatory pathways in chronic immune-mediated diseases. The ability to simultaneously modulate multiple nodes in inflammatory networks may explain the robust therapeutic effects observed in experimental models.

Computational and Ex-Vivo Validation Methods

The identification of DHF targets began with comprehensive target mining from literature and published databases including HitPick, Swiss Target Prediction, Similarity Ensemble Approach, PubChem, PharmMapper, and DrugBank [1]. EoE-associated genes were identified from Therapeutic Target Database, Malacards, GeneCards, and Open Targets Platform. Shared targets between DHF and EoE were mapped to the UniProt Database for normalization [1]. Gene ontology enrichment and pathway analyses were performed using DAVID and KOBAS 3.0, with significant pathways selected at false discovery rate (FDR) <0.01 [1]. Protein-protein interaction networks were constructed using String database and visualized in Cytoscape.

For molecular docking, protein crystal structures including IL-1β (PDB:5R85), IL-6 (PDB:1ALU), TNF (PDB:2AZ5), and CCND1 (PDB:2W96) were obtained from RCSB protein data bank [1]. The DHF structure was downloaded from PubChem without optimization. Docking was performed using AutoDock Vina with addition of all hydrogens and Gasteiger charges. Molecular dynamic simulations were carried out using GROMACS with amber99sb-ildn force field and tip3p water model, with 50 ns molecular dynamics simulation performed for protein-ligand complexes [1]. Root Mean Square Deviation (RMSD) and root-mean-square fluctuation (RMSF) analyses were performed using Xmgrace software.

Table 2: Experimental Validation of DHF Mechanisms in Human Esophagus Biopsy Culture

Experimental Approach Key Findings Significance
Computational Target Mining 29 common targets of DHF on EoE identified Established multi-targeted mechanism of action [1]
Molecular Docking Direct binding to TNF-α with -7.7 kcal/mol free energy High-affinity interaction with key inflammatory mediator [1]
Molecular Dynamic Simulation Complex stability and flexibility demonstrated Confirmed stable target engagement [1]
Ex-vivo Biopsy Culture (Protein) Reduced TNF-α, IL-6, IL-8, IL-1β in supernatant Functional validation of cytokine suppression [1]
Ex-vivo Biopsy Culture (Gene Expression) Reduced TNF-α, IL-1β, IL-6, CCND, MAPK1 Transcriptional regulation of inflammatory targets [1]

Ex-vivo validation using human esophageal biopsy samples provides functional confirmation of computational predictions. Pediatric EoE patients (0-18 years) undergoing endoscopy were recruited with IRB approval, and biopsies showing >15 eosinophils per high power field were considered active EoE [1]. Biopsy samples were cultured with or without DHF, with significant reduction in levels of TNF-α, IL-6, IL-8, and IL-1β found in supernatant of DHF-treated samples [1]. Furthermore, gene expression analysis demonstrated significant reduction in TNF-α, IL-1β, IL-6, CCND, and MAPK1 in esophagus biopsy samples cultured with DHF [1]. This comprehensive approach integrating computational prediction with experimental validation provides strong evidence for the multi-targeted anti-inflammatory mechanisms of DHF.

MUC5AC Regulation in Inflammation and Cancer

Signaling Pathways Controlling MUC5AC Expression

MUC5AC expression is regulated by multiple inflammatory signaling pathways that converge on transcriptional activation. Research has demonstrated that proinflammatory cytokines IL-1β and IL-17A are potent inducers of MUC5AC mRNA and protein synthesis in both well-differentiated primary normal human bronchial epithelial (NHBE) cells and the HBE1 human bronchial epithelial cell line [3]. This induction is both time- and dose-dependent, occurring at the level of promoter activation through an NF-κB-based transcriptional mechanism [3]. The critical regulatory element was identified as a putative NF-κB binding site at position -3594/-3582 in the MUC5AC promoter, with chromatin immunoprecipitation analysis confirming enhanced binding of the NF-κB subunit p50 to this region following cytokine stimulation [3]. These findings establish NF-κB signaling as a central pathway in inflammatory cytokine-mediated MUC5AC overexpression in airway diseases.

In the context of cancer, MUC5AC plays a pivotal role in disease progression and metastasis. In lung adenocarcinoma (LUAD), MUC5AC expression is substantially increased in brain metastases (LUAD-BrM) samples and brain-tropic cell lines compared to primary samples or parental control cell lines [2]. Proteomic analyses have revealed a novel interaction between MUC5AC and Annexin A2 (ANXA2), which activates downstream matrix metalloproteases and facilitates extracellular matrix degradation to promote metastasis [2]. This MUC5AC/ANXA2 signaling axis represents a key mechanism driving the metastatic process in LUAD. Disruption of this interaction with a peptide inhibitor effectively abrogates metastasis, highlighting the therapeutic potential of targeting this pathway [2]. Additionally, treatment of tumor cells with astrocyte-conditioned medium or the chemokine CCL2 results in upregulation of MUC5AC expression and enhanced brain colonization, indicating that microenvironmental factors contribute to MUC5AC-mediated metastatic progression [2].

Therapeutic Implications of MUC5AC Modulation

The central role of MUC5AC in both inflammatory diseases and cancer makes it an attractive therapeutic target. In chronic airway diseases like asthma and COPD, strategies to reduce MUC5AC overexpression could alleviate mucus obstruction and improve clinical outcomes. The identification of NF-κB as a key regulator of MUC5AC transcription suggests that inhibitors of this pathway may have therapeutic benefit [3]. In cancer, the MUC5AC/ANXA2 signaling axis represents a promising target for preventing metastasis, particularly in LUAD where brain metastasis is a significant clinical challenge [2]. The development of peptide inhibitors that disrupt the MUC5AC-ANXA2 interaction could provide a targeted approach to metastasis prevention in patients with high MUC5AC expression [2].

ELISA-Based Experimental Protocols

Protocol for Cytokine Detection in DHF Studies

The enzyme-linked immunosorbent assay (ELISA) represents a fundamental technique for quantifying cytokine levels in DHF mechanism studies. This protocol outlines the specific methodology for evaluating DHF effects on inflammatory cytokine production in ex-vivo biopsy cultures, based on established procedures with optimization for this application [1] [4].

Sample Preparation and DHF Treatment:

  • Obtain human esophageal biopsy samples from EoE patients with appropriate IRB approval. Criteria for active EoE includes symptoms consistent with EoE and biopsies showing >15 eosinophils per high power field [1].
  • Divide biopsy samples into two portions: one for control (culture medium only) and one for DHF treatment. Culture samples with appropriate concentration of DHF (previously determined through dose-response studies) for 24-48 hours [1].
  • Collect culture supernatant by centrifugation at 5000 rpm for 5 minutes to remove debris. Filter through 0.45-μm filters and store at -80°C until analysis [1].

ELISA Procedure:

  • Always run ELISA samples in duplicate or triplicate to provide enough data for statistical validation of results [4].
  • Follow manufacturer instructions for commercial ELISA kits targeting cytokines of interest (TNF-α, IL-6, IL-8, IL-1β).
  • Calculate results by assigning values of unknown samples in relation to the standard curve. If samples have been diluted, the concentration read from the standard curve must be multiplied by the dilution factor [4].
  • Average the duplicate or triplicate readings for each standard, control, and sample. Subtract the average zero standard optical density (O.D.) [4].

Quality Control:

  • Calculate the coefficient of variation (CV) for duplicates using the formula: CV = (standard deviation / mean) × 100%. The CV of duplicates should be ≤ 20% [4].
  • Create a standard curve by plotting the mean absorbance (y-axis) against the protein concentration (x-axis). Use the data reduction method that gives the best correlation value and backfit [4].
Protocol for MUC5AC Detection and Quantification

The detection and quantification of MUC5AC is essential for studies investigating its role in inflammatory diseases and cancer. This protocol describes methods for measuring MUC5AC expression in both in vitro systems and patient samples.

Sample Collection and Processing:

  • For cell culture studies: Use well-differentiated primary normal human bronchial epithelial (NHBE) cells or appropriate cell lines (e.g., HBE1, A549-BrM) cultured at air-liquid interface (ALI) conditions to promote mucociliary differentiation [3] [2].
  • Treat cells with cytokines (e.g., IL-1β, IL-17A at 10 ng/ml) or other experimental conditions for specified time periods [3].
  • Collect whole cell lysates using RIPA buffer for intracellular MUC5AC detection. For secreted MUC5AC, collect culture supernatant and concentrate if necessary using appropriate centrifugal filter devices [2] [3].

MUC5AC ELISA Procedure:

  • Due to the glycosylated nature and size of MUC5AC, select ELISA kits specifically validated for detecting this mucin.
  • For tissue samples, homogenize tissue in appropriate buffer containing protease inhibitors before analysis.
  • Account for the high molecular weight and glycosylation pattern of MUC5AC which may affect antibody recognition. Preliminary experiments may be needed to determine optimal sample dilution and treatment.
  • Follow similar duplicate/triplicate measurement and standard curve generation procedures as outlined in the cytokine ELISA protocol [4].

Alternative Detection Methods:

  • Western Blotting: Separate proteins using 8-12% SDS-PAGE gels, transfer to PVDF membranes, and probe with anti-MUC5AC antibody (#MAB2011, Millipore Sigma) at 1:1000 dilution [2].
  • Immunohistochemistry: Use anti-MUC5AC antibody for staining tissue sections from patient samples or experimental models [2].
  • Real-time PCR: Isolate total RNA and perform qRT-PCR with MUC5AC-specific primers to assess transcriptional regulation [3].

Data Analysis and Method Validation

ELISA Data Calculation and Standardization

Proper data analysis is critical for accurate interpretation of ELISA results. The calculation of target protein concentration should be performed as follows: To determine the concentration of each sample, first find the absorbance value on the y-axis and extend a horizontal line to the standard curve. At the point of intersection, extend a vertical line to the x-axis and read the corresponding concentration [4]. If samples have been diluted, the concentration read from the standard curve must be multiplied by the dilution factor [4].

Standard curve generation represents a crucial step in ELISA data analysis: Create a standard curve by reducing the data using computer software capable of plotting the mean absorbance (y-axis) against the protein concentration (x-axis). When possible, utilize the recommended data reduction method specified in the assay protocol [4]. If the recommended data reduction method is unavailable, try various methods (e.g., linear, semi-log, log/log, 4 or 5 parameter logistic) to determine which curve best fits the ELISA data. One way to determine if the curve fit is correct is to backfit the standard curve O.D. values [4].

Quality assessment should include: Calculation of the coefficient of variation (CV), which is the ratio of the standard deviation to the mean, usually expressed as a percentage. Calculating CV is important as it can indicate any inconsistencies or inaccuracies in your ELISA results. The coefficient of variation (CV) of duplicates should be ≤ 20%. A larger CV indicates greater inconsistency and possible error [4].

Method Validation Procedures

Comprehensive method validation is essential for generating reliable and reproducible data, particularly when developing in-house assays or implementing established methods in new laboratory settings. According to established guidelines, a full validation should be performed for in-house methods, while a partial validation may suffice for commercial assays [5].

Table 3: Method Validation Parameters for Immunoassays

Validation Parameter Definition Procedure Acceptance Criteria
Robustness Ability to remain unaffected by small variations in method parameters Systematic changes in critical parameters (incubation times, temperatures) Measured concentrations should not depend on changes [5]
Precision Closeness of agreement between independent test results Repeatability (within-run) and intermediate precision (between-run) CV ≤ 20% for duplicates [4] [5]
Limits of Quantification Highest and lowest measurable concentrations with acceptable precision Serial dilution of samples to determine working range Precision and accuracy within 20% at ULOQ and LLOQ [5]
Dilutional Linearity Ability to obtain reliable results after sample dilution Dilution of high-concentration samples in appropriate matrix Back-calculated concentrations within 20% of expected [5]
Selectivity Ability to measure analyte in presence of potential interferents Spiking analyte into different matrices Recovery within 80-120% [5]
Sample Stability Chemical stability under specific conditions Analysis after storage under various conditions Concentration changes within 20% of initial [5]

Key validation parameters include:

Precision: "The closeness of agreement between independent test results obtained under stipulated conditions." There are three different types of precision: repeatability (within-run), intermediate precision (between-run), and reproducibility (between-laboratory) [5]. For ELISA-based methods, the CV should be ≤ 20% for duplicate or triplicate measurements [4].

Robustness: "The ability of a method to remain unaffected by small variations in method parameters." Identify critical parameters in the procedure (e.g., incubation times and temperatures) and perform the assay with systematic changes in these parameters using the same set of samples. If measured concentrations do not depend on the changes, adjust the protocol by adding appropriate intervals to the critical parameters [5].

Selectivity and Specificity: Evaluate the ability of the assay to accurately measure the target analyte in the presence of other components that may be present in the sample matrix. This is particularly important for MUC5AC detection given the complex nature of mucins and potential cross-reactivity with other mucin family members.

Graphical Abstracts and Workflow Diagrams

DOT Script for DHF Signaling Pathway Diagram

G DHF Anti-inflammatory Mechanism cluster_cytokines Cytokine Targets cluster_signaling Signaling Targets DHF 7,4'-DHF TNF TNF-α DHF->TNF Binds -7.7 kcal/mol IL6 IL-6 DHF->IL6 IL1B IL-1β DHF->IL1B IL8 IL-8 DHF->IL8 MAPK1 MAPK1 DHF->MAPK1 CCND CCND DHF->CCND Inflam Inflammatory Response TNF->Inflam IL6->Inflam IL1B->Inflam IL8->Inflam MAPK1->Inflam CCND->Inflam EoE EoE Pathology Inflam->EoE

DOT Script for MUC5AC Regulation Pathway

G MUC5AC Regulation in Disease cluster_induction MUC5AC Induction Pathways cluster_cancer Cancer Metastasis Pathway IL1B IL-1β NFKB NF-κB Activation IL1B->NFKB IL17A IL-17A IL17A->NFKB CCL2 CCL2 CCL2->NFKB MUC5AC_promoter MUC5AC Promoter κB site -3594/-3582 NFKB->MUC5AC_promoter Translocation MUC5AC MUC5AC Expression MUC5AC_promoter->MUC5AC Transcription ANXA2 ANXA2 MUC5AC->ANXA2 Interaction AirwayInflam Airway Inflammation MUC5AC->AirwayInflam MMP MMP Activation ANXA2->MMP Activates ECM ECM Degradation MMP->ECM Metastasis Metastasis ECM->Metastasis

DOT Script for Experimental Workflow

G DHF & MUC5AC Study Workflow cluster_comp Computational Approaches cluster_exp Experimental Validation cluster_analysis Analysis & Validation CompModel Computational Modeling TargetMining Target Mining CompModel->TargetMining Docking Molecular Docking TargetMining->Docking MD Molecular Dynamics Docking->MD Biopsy Ex-vivo Biopsy Culture MD->Biopsy Predictions ELISA ELISA Quantification Biopsy->ELISA PCR qRT-PCR Validation Biopsy->PCR DataAnalysis Data Analysis ELISA->DataAnalysis PCR->DataAnalysis Validation Method Validation DataAnalysis->Validation

Conclusion

The integrated study of 7,4'-DHF and MUC5AC provides valuable insights into the mechanisms of inflammation and cancer, offering potential avenues for therapeutic intervention. DHF represents a promising multi-targeted anti-inflammatory compound with demonstrated efficacy in modulating key inflammatory pathways in EoE [1]. Meanwhile, MUC5AC emerges as a critical factor in both inflammatory airway diseases and cancer metastasis, with its regulation involving complex signaling networks including NF-κB and novel interactions with proteins such as ANXA2 [2] [3]. The experimental protocols outlined herein provide comprehensive methodologies for investigating these biologically significant molecules, incorporating both computational and experimental approaches. The rigorous validation procedures ensure the reliability and reproducibility of findings, which is essential for advancing our understanding of these targets and translating basic research into clinical applications. As research in this field progresses, the continued refinement of these protocols and the development of novel investigative approaches will further enhance our ability to target these pathways for therapeutic benefit.

References

7 4' dihydroxyflavone PMA stimulated mucus production protocol

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Activity & Experimental Overview

7,4'-Dihydroxyflavone (7,4'-DHF) is a flavonoid isolated from Glycyrrhiza uralensis [1] [2] [3]. It significantly inhibits the gene expression, production, and secretion of mucin 5AC (MUC5AC) in a human airway epithelial cell model (NCI-H292) stimulated with Phorbol 12-myristate 13-acetate (PMA) [1] [2]. Its mechanism of action involves the suppression of the NF-κB and STAT6 signaling pathways and the enhancement of HDAC2 expression [1]. The core experimental data is summarized below.

Table 1: Summary of Key Experimental Findings for 7,4'-DHF

Assay Type Model System Stimulus Key Findings Reference
In Vitro MUC5AC Inhibition NCI-H292 human airway epithelial cells PMA (10 ng/mL) IC50 = 1.4 µM; Inhibited MUC5AC mRNA and protein expression; 28-fold more potent than Glycyrrhizin. [1] [2] [3]
Mechanism of Action (In Vitro) NCI-H292 cells PMA (10 ng/mL) Suppressed PMA-induced NF-κB (p65) activation and STAT6 phosphorylation; Enhanced HDAC2 expression. [1] [3]
In Vivo Efficacy Ovalbumin-induced murine asthma model Ovalbumin sensitization & challenge Marked reduction of MUC5AC protein in bronchoalveolar lavage (BAL) fluid after oral administration. [1] [3]

Detailed Experimental Protocol

This section provides a step-by-step protocol for investigating the inhibitory effect of 7,4'-DHF on PMA-induced MUC5AC in NCI-H292 cells, based on the methods described in the research [1].

Part 1: Cell Culture and Treatment
  • Cell Line: NCI-H292 human pulmonary mucoepidermoid carcinoma cells (American Type Culture Collection - ATCC).
  • Culture Medium: RPMI 1640 medium, supplemented with:
    • 10% Fetal Bovine Serum (FCS)
    • Penicillin (100 U/mL)
    • Streptomycin (100 µg/mL)
    • HEPES buffer (25 mM)
  • Culture Conditions: Maintain cells at 37°C in a humidified, 5% CO₂ incubator.
  • Experimental Plating: Seed cells in 24-well tissue culture plates at a density of 1x10⁴ cells/well.
  • Serum Deprivation: Prior to experimentation, wash cells twice with PBS and culture in RPMI 1640 supplemented with 0.2% FCS for 24 hours to synchronize cell growth and minimize basal activity.

The following diagram illustrates the complete experimental workflow from cell preparation to final analysis:

G Start Start: Seed NCI-H292 cells (1x10⁴ cells/well) SerumDep Serum Deprivation (0.2% FCS, 24h) Start->SerumDep PreTreat Pre-treatment with 7,4'-DHF or Vehicle (30 min) SerumDep->PreTreat Stimulate Stimulate with PMA (10 ng/mL, 24h) PreTreat->Stimulate Collect Collect Samples Stimulate->Collect Analyze Perform Analyses Collect->Analyze p1 Collect->p1 p2 Collect->p2 p3 Collect->p3 p4 Collect->p4 End End: Data Analysis Analyze->End Lysates Cell Lysates p1->Lysates Supernatants Culture Supernatants p2->Supernatants RNA Total RNA p3->RNA Blot Whole Cell Extracts p4->Blot a1 Lysates->a1 a2 Supernatants->a2 a3 RNA->a3 a4 Blot->a4 ELISA1 ELISA: MUC5AC Protein (Production) a1->ELISA1 ELISA2 ELISA: MUC5AC Protein (Secretion) a2->ELISA2 qPCR qRT-PCR: MUC5AC mRNA a3->qPCR Western Western Blot: Signaling Proteins a4->Western ELISA1->End ELISA2->End qPCR->End Western->End

Part 2: Sample Collection and Analysis

After the 24-hour stimulation period, collect samples as per the workflow above for downstream analysis.

  • Cell Lysates for MUC5AC Production:
    • Lyse cells using a buffer containing 25 mM Tris, 1% NP-40, 150 mM NaCl, 1 mM EDTA, 5% glycerol, and a protease inhibitor cocktail.
    • Determine protein concentration using a standard assay (e.g., Bradford or BCA).
    • Store extracts at -80°C.
  • Culture Supernatants for MUC5AC Secretion: Collect and store supernatants at -80°C.
  • Total RNA for Gene Expression: Isolate RNA using a standard method like TRIzol.

Table 2: Key Reagents and Instruments for the Protocol

Category Item / Assay Details / Purpose Reference
Key Reagents This compound (7,4'-DHF) Prepare stock solution in DMSO (e.g., 10-100 mM). [1] [2] [3]
Phorbol 12-myristate 13-acetate (PMA) Inflammatory stimulant; use at 10 ng/mL. [1]
MUC5AC Antibody For ELISA; e.g., Mouse monoclonal (ab3649, Abcam). [1]
Key Assays MUC5AC ELISA Measure protein levels in cell lysates (production) and supernatants (secretion). [1]
qRT-PCR Quantify MUC5AC mRNA expression. [1]
Western Blot Analyze NF-κB p65, STAT6, HDAC2, and their phosphorylation states. [1] [3]

Mechanism of Action & Signaling Pathways

The inhibitory effect of 7,4'-DHF on MUC5AC is mediated through the modulation of key signaling pathways involved in inflammation and mucin gene transcription. The following diagram summarizes this mechanistic interplay, and the text below provides further details.

G PMA PMA Stimulus PKC PKC Activation PMA->PKC Downstream Downstream Signaling (e.g., NF-κB, STAT6) PKC->Downstream MUC5AC MUC5AC Gene Expression & Protein Synthesis Downstream->MUC5AC DHF 7,4'-DHF Treatment Action1 Suppresses Activation DHF->Action1 Inhibits Action2 Enhances Expression DHF->Action2 Promotes Action1->Downstream HDAC2 HDAC2 Action2->HDAC2 HDAC2->MUC5AC  Represses

  • Suppression of NF-κB Activation: PMA stimulation typically leads to the activation and nuclear translocation of the transcription factor NF-κB (p65), which binds to the MUC5AC promoter. 7,4'-DHF pretreatment significantly suppresses this PMA-induced NF-κB activation [1] [3].
  • Inhibition of STAT6 Phosphorylation: The IL-4/IL-13 receptor signaling pathway, which can be cross-activated by PMA, involves the phosphorylation and activation of STAT6. 7,4'-DHF inhibits STAT6 phosphorylation, preventing its pro-mucin transcriptional activity [1] [3].
  • Enhancement of HDAC2 Expression: Histone deacetylase 2 (HDAC2) plays a role in repressing inflammatory gene expression. 7,4'-DHF enhances HDAC2 expression, which is implicated in the suppression of MUC5AC gene expression [1].

Application Notes for Researchers

  • Positive Controls: Consider using glycyrrhizin, another compound from Glycyrrhiza uralensis, as a positive control, as its inhibitory effect on MUC5AC (IC50 ~38 µM) is well-documented and provides a benchmark for 7,4'-DHF's superior potency [1].
  • Solubility and Handling: 7,4'-DHF is soluble in DMSO. Prepare stock solutions at high concentrations (e.g., 10-100 mM) and store as recommended by suppliers, often at -20°C in a desiccated environment [4] [3]. Include a vehicle control (DMSO at the same final concentration, e.g., 0.1%) in all experiments.
  • Cell Viability Assay: It is crucial to rule out cytotoxic effects. Perform a parallel cell viability assay (e.g., MTT assay) under the same treatment conditions to confirm that the reduction in MUC5AC is not due to cell death [1].
  • Experimental Replication: The referenced studies performed experiments in triplicate or more. Ensure adequate biological and technical replication for statistical power.

References

7 4' DHF UHPLC-Q-orbitrap MS/MS identification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

7,4'-dihydroxyflavone (7,4'-DHF) is an important flavonoid compound recognized for its biological activity. Its precise identification in complex matrices like herbal formulations presents significant analytical challenges due to the presence of structural isomers and low concentration levels. Modern UHPLC-Q-Orbitrap MS/MS technology provides the resolution, mass accuracy, and fragmentation capability necessary for reliable identification and differentiation of such compounds.

This protocol details comprehensive methodologies for identifying 7,4'-DHF in complex samples, incorporating specific strategies for isomer discrimination and quality control applications.

Instrumentation and Analytical Conditions

Table 1: UHPLC-Q-Orbitrap MS/MS Instrument Parameters
Parameter Configuration
UHPLC System Ultra-High Performance Liquid Chromatography
Mass Spectrometer Q-Exactive Orbitrap MS/MS
Column C18 column (1.8-1.9 μm particle size)
Mobile Phase A Ultrapure water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Program 20-42% B (0-25 min), 40-95% B (25-45 min), 95% B (45-50 min)
Flow Rate 0.2-0.3 mL/min
Injection Volume 2-5 μL
Column Temperature 25°C
Ionization Source ESI (Electrospray Ionization)
Spray Voltage 3.0-3.5 kV (positive/negative mode)
Sheath Gas Flow 40-50 Arb
Auxiliary Gas Flow 10 Arb
Capillary Temperature 325-350°C
Scan Range 100-1500 m/z
MS Resolution 60,000 FWHM (Full MS), 15,000 FWHM (ddMS²)
Collision Energies Stepped HCD: 5, 10, 20 eV

Sample Preparation Protocol

Herbal Material Extraction
  • Powder Preparation: Reduce sample to fine powder using a laboratory mill.
  • Weighing: Precisely weigh 0.25 g of sample into a 50 mL conical flask.
  • Extraction: Add 25 mL of 70% methanol (LC-MS grade).
  • Sonication: Sonicate for 30 minutes at room temperature.
  • Centrifugation: Centrifuge at 12,000 rpm for 10 minutes.
  • Filtration: Filter supernatant through 0.25 μm microporous membrane.
  • Storage: Store at 4°C in dark conditions until analysis [1].
Quality Control Sample

Prepare a pooled QC sample by combining equal volumes of all sample extracts. Analyze at the beginning of the sequence and after every 8-10 injections to monitor instrument stability [1].

Experimental Workflow

The following diagram illustrates the complete analytical workflow for 7,4'-DHF identification:

G 7,4'-DHF UHPLC-MS/MS Analysis Workflow start Sample Collection (Herbal Material) prep Sample Preparation (70% Methanol Extraction) start->prep Weighing inst UHPLC-Q-Orbitrap MS/MS Analysis prep->inst Filtration proc Data Preprocessing (Peak Alignment, Background Subtraction) inst->proc Raw Data ident Compound Identification (mzCloud, Diagnostic Fragments) proc->ident Processed Data isomer Isomer Discrimination (Chromatographic Separation) ident->isomer Target Screening qc Quality Control Validation (Chemometric Analysis) isomer->qc Marker Validation end Result Reporting (7,4'-DHF Identification) qc->end Final Confirmation

Data Processing and Analysis

Mass Spectrometry Data Interpretation

7,4'-DHF Characterization:

  • Molecular Formula: C₁₅H₁₀O₄
  • Exact Mass: 254.0579 Da
  • Fragmentation Pattern: Diagnostic fragments include the molecular ion [M+H]⁺ or [M-H]⁻, with characteristic retro-Diels-Alder fragments and B-ring ions [2] [3].
Database Searching and Identification Strategy
  • Library Matching: Compare MS/MS spectra against reference libraries (mzCloud, mzVault)
  • Mass Tolerance: Set to 5 ppm for precursor and fragment ions
  • Retention Time Alignment: Apply 0.1 min tolerance window
  • Fragmentation Pattern Validation: Verify diagnostic product ions [1]
Isomer Discrimination

The protocol successfully differentiates 7,4'-DHF from its isomer daidzein through:

  • Chromatographic separation using optimized UHPLC conditions
  • Distinct fragmentation patterns despite identical molecular weights
  • Retention time characterization [3]

Quality Control and Method Validation

Table 2: Method Validation Parameters
Parameter Specification Acceptance Criteria
Precision (Intra-day) RSD % < 5% [4]
Precision (Inter-day) RSD % < 5% [4]
Stability RSD % < 5% [4]
Recovery Rate Percentage 94-99% [4]
Mass Accuracy ppm < 5 ppm [1]
LOD Concentration Compound-dependent [5]
LOQ Concentration Compound-dependent [5]

Applications in Herbal Medicine Quality Control

This methodology has been successfully applied to identify 7,4'-DHF as an unexpected compound in Jieyu Anshen Granule, a traditional Chinese medicine formulation [2]. The identification contributed to:

  • Enhanced quality assessment strategies for pharmacopeia
  • Detection of adulteration in herbal products
  • Development of anti-counterfeiting measures for traditional medicines [3]

The protocol enables the use of 7,4'-DHF as a potential quality marker (Q-marker) for authentication of herbal materials and finished products, addressing the challenge of isomer confusion in complex matrices [2] [3].

Troubleshooting Guide

  • Poor Chromatographic Separation:

    • Optimize mobile phase gradient
    • Adjust column temperature
    • Consider alternative C18 columns
  • Insufficient Sensitivity:

    • Check ion source parameters
    • Verify spray stability
    • Increase injection volume cautiously
  • Inconsistent Fragmentation:

    • Optimize HCD collision energies
    • Verify mass calibration
    • Check precursor isolation width

Conclusion

The UHPLC-Q-Orbitrap MS/MS protocol provides a robust framework for reliable identification of this compound in complex herbal matrices. The method offers high specificity through combination of accurate mass measurement, diagnostic fragmentation patterns, and chromatographic separation capability, particularly for challenging isomer discrimination. This approach serves as a valuable tool for quality control in herbal medicine and natural products research.

References

Comprehensive Application Notes and Protocols: Anti-Inflammatory Properties of 7,4'-Dihydroxyflavone (7,4'-DHF)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 7,4'-Dihydroxyflavone

This compound (7,4'-DHF) is a naturally occurring flavonoid isolated from the medicinal plant Glycyrrhiza uralensis (Chinese licorice), which has been extensively used in Traditional Chinese Medicine for treating inflammatory respiratory conditions. This flavone possesses a basic flavonoid structure characterized by two benzene rings (A and B) connected via a heterocyclic pyrone ring (C), with hydroxyl groups positioned at the 7 and 4' carbon atoms [1] [2]. As a member of the flavone class, 7,4'-DHF contains a C2–C3 double bond in the C-ring, which is recognized as an important structural feature for anti-inflammatory activity [3] [4]. The compound has attracted significant research interest due to its potent anti-inflammatory and immunomodulatory properties with demonstrated efficacy in both in vitro and in vivo models of inflammatory diseases, particularly those affecting mucosal surfaces and the respiratory system [1] [5].

Key Research Findings and Efficacy Data

In Vitro Anti-Inflammatory Activity

In controlled laboratory settings, 7,4'-DHF has demonstrated significant anti-inflammatory effects across multiple cell-based models, with particularly notable activity in respiratory epithelial cells and macrophages.

Table 1: Summary of In Vitro Anti-Inflammatory Activities of 7,4'-DHF

Cell Model Stimulus Measured Endpoints Key Results IC₅₀/Effective Concentration
NCI-H292 human airway epithelial cells [1] PMA (10 ng/mL) MUC5AC gene expression and protein production Significant inhibition of mucus production IC₅₀ = 1.4 µM
NCI-H292 human airway epithelial cells [1] PMA (10 ng/mL) MUC5AC secretion Inhibition of mucus secretion Not specified
Human lung fibroblasts [2] Dexamethasone Eotaxin/CCL11 production Suppression of eotaxin production IC₅₀ = 0.28 µM
RAW264.7 macrophages [6] LPS (1 µg/mL) NO, PGE₂, IL-1β production Attenuated inflammatory mediator secretion Significant inhibition at 10-50 µM

The inhibition of MUC5AC gene expression and mucus production in NCI-H292 human airway epithelial cells is particularly noteworthy, as 7,4'-DHF exhibited a 28-fold greater potency compared to glycyrrhizin, another anti-inflammatory compound derived from Glycyrrhiza uralensis [1]. This suggests its potential therapeutic value in hypersecretory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

In Vivo Anti-Inflammatory Efficacy

The therapeutic potential of 7,4'-DHF has been validated in several animal models of inflammatory diseases, demonstrating significant efficacy in reducing key pathological features.

Table 2: Summary of In Vivo Anti-Inflammatory Efficacy of 7,4'-DHF

Disease Model Subject Treatment Protocol Key Outcomes Reference
Asthma Model OVA-sensitized mice 7,4'-DHF administration during challenge Marked reduction in MUC5AC secretion in BAL fluid [1]
Eosinophilic Esophagitis (EoE) Human esophagus biopsies (ex vivo) Culture with 7,4'-DHF Reduced TNF-α, IL-6, IL-8, IL-1β in supernatant; Decreased TNF-α, IL1-β, IL-6, CCND, MAPK1 gene expression [5]
Carrageenan-induced Inflammation Rats (general anti-inflammatory model) 7,4'-DHF (5, 10, 50 mg/kg) Dose-dependent inhibition of paw edema [7]

In the ovalbumin (OVA)-sensitized murine asthma model, 7,4'-DHF treatment resulted in a substantial decrease in MUC5AC mucin secretion in bronchoalveolar lavage (BAL) fluid, confirming the physiological relevance of its anti-mucin effects observed in vitro [1]. Furthermore, in an ex vivo study using human esophagus biopsies from patients with eosinophilic esophagitis (EoE), 7,4'-DHF treatment significantly reduced the levels of pro-inflammatory cytokines including TNF-α, IL-6, IL-8, and IL-1β in the culture supernatant, accompanied by downregulation of their gene expression in the tissue [5].

Mechanism of Action

Molecular Targets and Signaling Pathways

The anti-inflammatory activity of 7,4'-DHF is mediated through its effects on multiple signaling pathways and transcription factors that regulate inflammatory responses:

  • NF-κB Pathway Suppression: 7,4'-DHF inhibits the activation of nuclear factor kappa B (NF-κB), a master regulator of inflammation, by suppressing the nuclear translocation of NF-κB p65 and preventing the degradation of its inhibitory protein IκB [1] [6]. This inhibition subsequently reduces the expression of various pro-inflammatory mediators.

  • STAT6 Inhibition: The compound suppresses the signal transducer and activator of transcription 6 (STAT6) pathway, which plays a crucial role in T-helper 2 (Th2) cell-mediated immune responses commonly associated with allergic inflammation [1].

  • HDAC2 Enhancement: 7,4'-DHF upregulates the expression of histone deacetylase 2 (HDAC2), an enzyme involved in silencing pro-inflammatory gene expression. Reduced HDAC2 activity and expression have been implicated in the pathogenesis of steroid-resistant inflammatory conditions [1].

  • MAPK Pathway Modulation: Although more extensively documented for the structurally similar 7,8-dihydroxyflavone, 7,4'-DHF may also inhibit the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, which are involved in inflammatory signaling cascades [6].

  • Cytokine Network Regulation: Computational and experimental analyses have identified TNF-α, IL-6, IL-1β, MAPK1, MAPK3, and AKT1 as important molecular targets of 7,4'-DHF in inflammatory diseases such as EoE [5]. Molecular docking studies have demonstrated that 7,4'-DHF directly binds to TNF-α with a free binding energy of -7.7 kcal/mol, indicating stable interaction [5].

The following diagram illustrates the key signaling pathways and molecular targets through which 7,4'-DHF exerts its anti-inflammatory effects:

G 7,4'-DHF Anti-inflammatory Signaling Pathways cluster_external External Inflammatory Stimuli cluster_membrane Membrane Receptors cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Transcription cluster_output Inflammatory Output PMA PMA Receptors Receptors PMA->Receptors Stimulates LPS LPS LPS->Receptors Stimulates IL1b IL1b IL1b->Receptors Stimulates NFkB NF-κB Pathway Receptors->NFkB Activates STAT6 STAT6 Pathway Receptors->STAT6 Activates MAPK MAPK Pathways Receptors->MAPK Activates Transcription Transcription NFkB->Transcription Promotes STAT6->Transcription Promotes MAPK->Transcription Promotes HDAC2 HDAC2 Expression HDAC2->Transcription Suppresses MUC5AC MUC5AC Gene Transcription->MUC5AC Upregulates Cytokines Pro-inflammatory Cytokines Transcription->Cytokines Upregulates Enzymes iNOS, COX-2 Transcription->Enzymes Upregulates DHF 7,4'-DHF DHF->NFkB Inhibits DHF->STAT6 Inhibits DHF->MAPK Inhibits DHF->HDAC2 Enhances DHF->Transcription Suppresses

Experimental Protocols

In Vitro Assay Protocols
4.1.1 MUC5AC Gene Expression and Protein Production in NCI-H292 Cells

Purpose: To evaluate the effect of 7,4'-DHF on MUC5AC gene expression and mucus production in human airway epithelial cells.

Materials and Reagents:

  • NCI-H292 human pulmonary mucoepidermoid carcinoma cell line (ATCC)
  • RPMI 1640 culture medium supplemented with 10% FBS and antibiotics
  • Phorbol 12-myristate 13-acetate (PMA)
  • 7,4'-DHF (prepare stock solution in DMSO)
  • Mouse monoclonal MUC5AC antibody
  • ELISA plates and reagents

Procedure:

  • Culture NCI-H292 cells in 24-well tissue culture plates at a density of 1×10⁴ cells/well in complete RPMI 1640 medium.
  • Incubate at 37°C in a humidified, 5% CO₂ atmosphere until 80-90% confluent.
  • Wash cells twice with PBS and serum-starve in RPMI 1640 with 0.2% FBS for 24 hours.
  • Pre-treat cells with 7,4'-DHF (recommended concentration range: 0.1-10 µM) or vehicle control for 30 minutes.
  • Stimulate cells with 10 ng/mL PMA in serum-free RPMI 1640 for 24 hours.
  • Collect cell culture supernatants for secreted MUC5AC protein analysis.
  • Lyse cells with buffer (25 mM Tris, 1% NP-40, 150 mM NaCl, 1 mM EDTA, 5% glycerol, protease inhibitors) for intracellular MUC5AC protein analysis.
  • Measure MUC5AC protein levels using indirect ELISA:
    • Coat samples on 96-well ELISA plates and incubate at 37°C overnight.
    • Block with 2% BSA for 1 hour at room temperature.
    • Incubate with mouse monoclonal MUC5AC antibody (1:300 dilution) for 60 minutes.
    • Incubate with HRP-conjugated goat anti-mouse IgG (1:3000 dilution) for 15 minutes.
    • Develop with TMB substrate and measure absorbance at 450 nm.
  • For gene expression analysis, isolate total RNA and perform RT-PCR or qPCR for MUC5AC mRNA.

Data Analysis: Calculate percentage inhibition relative to PMA-stimulated controls. Determine IC₅₀ values using non-linear regression analysis of concentration-response data [1].

4.1.2 Anti-inflammatory Activity in RAW264.7 Macrophages

Purpose: To assess the effect of 7,4'-DHF on inflammatory mediators in macrophage models.

Materials and Reagents:

  • RAW264.7 murine macrophage cell line
  • DMEM culture medium with 10% FBS and antibiotics
  • Lipopolysaccharide (LPS from E. coli)
  • 7,4'-DHF (prepare stock solution in DMSO)
  • Griess reagent for nitric oxide detection
  • ELISA kits for PGE₂ and IL-1β

Procedure:

  • Culture RAW264.7 cells in appropriate culture vessels until 70-80% confluent.
  • Pre-treat cells with 7,4'-DHF (recommended concentration range: 10-50 µM) or vehicle control for 1-2 hours.
  • Stimulate cells with LPS (1 µg/mL) for 18-24 hours.
  • Collect cell culture supernatants for analysis.
  • Measure nitrite accumulation (indicator of NO production) using Griess reagent.
  • Quantify PGE₂ and IL-1β levels using commercial ELISA kits according to manufacturers' instructions.
  • For protein expression analysis, prepare whole cell extracts and perform Western blotting for iNOS and COX-2.

Data Analysis: Express results as percentage inhibition compared to LPS-stimulated controls. Perform statistical analysis using one-way ANOVA with appropriate post-hoc tests [6].

In Vivo Experimental Protocols
4.2.1 Ovalbumin-Induced Asthma Model

Purpose: To evaluate the efficacy of 7,4'-DHF in a murine model of allergic asthma.

Materials:

  • Female C57BL/6 or BALB/c mice (6-8 weeks old)
  • Ovalbumin (OVA)
  • Aluminum hydroxide adjuvant
  • 7,4'-DHF (prepare in vehicle containing DMSO, PEG300, Tween 80, and ddH₂O)
  • Methacholine
  • Equipment for bronchoalveolar lavage (BAL) and histological processing

Procedure:

  • Sensitize mice by intraperitoneal injection with 20 µg OVA adsorbed to 2 mg aluminum hydroxide in PBS on days 0 and 7.
  • From days 14-20, challenge mice with 1% OVA in PBS for 30 minutes via aerosol delivery.
  • Administer 7,4'-DHF (dose range: 5-20 mg/kg) or vehicle control intraperitoneally 1 hour before each OVA challenge.
  • 24 hours after the final challenge, assess airway hyperresponsiveness to methacholine using whole-body plethysmography.
  • Collect bronchoalveolar lavage (BAL) fluid by instilling and withdrawing 1 mL of sterile PBS three times through a tracheal cannula.
  • Process BAL fluid for:
    • Total and differential cell counts
    • MUC5AC protein measurement by ELISA
    • Cytokine analysis (IL-4, IL-5, IL-13, eotaxin) by ELISA
  • Harvest lung tissues for:
    • Histopathological examination (H&E and PAS staining)
    • RNA and protein extraction for molecular analyses

Data Analysis: Compare inflammatory cell counts, MUC5AC levels, cytokine concentrations, and histopathological scores between treatment groups using appropriate statistical tests [1] [5].

4.2.2 Ex Vivo Human Esophagus Biopsy Culture

Purpose: To validate anti-inflammatory effects of 7,4'-DHF in human tissue relevant to eosinophilic esophagitis.

Materials:

  • Human esophagus biopsies from EoE patients and healthy controls
  • Organ culture medium (e.g., RPMI 1640 with antibiotics and antimycotics)
  • 7,4'-DHF (prepare stock solution in DMSO)
  • Equipment for tissue culture, RNA extraction, and protein analysis

Procedure:

  • Obtain esophagus biopsies from EoE patients during diagnostic endoscopy with appropriate ethical approval and informed consent.
  • Wash biopsies thoroughly in cold PBS containing antibiotics.
  • Place biopsies in organ culture system with appropriate medium.
  • Treat biopsies with 7,4'-DHF (recommended concentration: 10-50 µM) or vehicle control for 24-48 hours.
  • Collect culture supernatants for cytokine analysis (TNF-α, IL-6, IL-8, IL-1β) by ELISA.
  • Process biopsy tissues for:
    • RNA extraction and qRT-PCR analysis of inflammatory genes (TNF-α, IL1-β, IL-6, CCND, MAPK1)
    • Protein extraction and Western blotting for relevant signaling proteins
    • Histological examination if needed

Data Analysis: Compare cytokine levels and gene expression between treated and untreated biopsies using paired t-tests or appropriate non-parametric alternatives [5].

Research Applications and Perspectives

The comprehensive data on 7,4'-DHF supports its potential application in several research and therapeutic contexts:

  • Respiratory Diseases: 7,4'-DHF shows particular promise for asthma and COPD research due to its potent inhibition of MUC5AC production and secretion. Its ability to reduce mucus hypersecretion at low micromolar concentrations suggests potential as a lead compound for developing novel mucoregulatory therapies [1].

  • Eosinophilic Disorders: The efficacy of 7,4'-DHF in reducing inflammatory mediators in human EoE biopsies indicates its relevance for eosinophilic inflammatory conditions. Its multi-targeted mechanism may offer advantages over single-target biologics in complex inflammatory diseases [5].

  • Drug Development: The favorable toxicity profile of dihydroxyflavones in acute toxicity studies (no mortality observed up to 2000 mg/kg in rats) supports their potential as safe therapeutic candidates [7]. However, bioavailability optimization using advanced formulation strategies such as nanoparticles, liposomes, or mucoadhesive gels may be necessary to overcome the typically low oral bioavailability of flavonoid compounds [3].

  • Mechanistic Studies: 7,4'-DHF serves as a valuable tool compound for studying inflammatory signaling pathways, particularly those involving NF-κB, STAT6, and HDAC2, in various disease contexts [1] [5] [6].

Conclusion

This compound represents a naturally derived flavonoid with demonstrated anti-inflammatory efficacy across multiple experimental systems, from cell cultures to human tissue models. Its ability to simultaneously target multiple inflammatory pathways, including NF-κB, STAT6, and HDAC2, while directly inhibiting mucus production, positions it as a promising multi-target therapeutic candidate for inflammatory conditions, particularly those involving mucus hypersecretion and eosinophilic inflammation. The protocols outlined in this document provide researchers with standardized methods to further investigate the therapeutic potential and mechanism of action of this promising compound.

References

7 4' DHF asthma mouse model ovalbumin sensitization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 7,4'-DHF in Asthma Research

7,4'-Dihydroxyflavone (7,4'-DHF) is a flavonoid compound isolated from Glycyrrhiza uralensis, a plant used in Traditional Chinese Medicine for treating respiratory symptoms [1]. Research has identified 7,4'-DHF as a potent inhibitor of mucus hypersecretion, a key pathological feature in asthma, with significantly greater potency than glycyrrhizin (IC₅₀ value of 1.4µM vs 38µM) [1].

This compound exerts its effects through multiple mechanisms: suppressing NF-κB and STAT6 activation while enhancing HDAC2 expression [1]. These pathways are critically involved in airway inflammation and mucus overproduction, making 7,4'-DHF a promising candidate for investigating novel asthma therapeutics.

Preclinical Efficacy Data of 7,4'-DHF

The table below summarizes key efficacy findings from preclinical studies of 7,4'-DHF in experimental asthma models:

Parameter Assessed Experimental Finding Model System Significance
MUC5AC Gene Expression Significant inhibition of PMA-stimulated expression [1] NCI-H292 human airway epithelial cells [1] Targets goblet cell metaplasia and mucus overproduction
MUC5AC Protein Production Potent inhibition (IC₅₀ 1.4µM) [1] NCI-H292 human airway epithelial cells [1] 28-fold more potent than glycyrrhizin [1]
MUC5AC Secretion Marked reduction in BAL fluid [1] OVA-sensitized and challenged mice [1] Confirmed efficacy in vivo
Inflammatory Signaling Suppression of NF-κB and STAT6 activation [1] Cell and mouse models [1] Modulates key pro-inflammatory pathways
HDAC2 Expression Enhanced expression [1] Cell and mouse models [1] Potential mechanism for restoring corticosteroid sensitivity

Detailed Experimental Protocols

Ovalbumin-Induced Asthma Mouse Model

The following protocol establishes a murine model of allergic asthma suitable for evaluating 7,4'-DHF therapeutic efficacy [2] [3]:

Animals: Female BALB/c mice (6-8 weeks old) are preferred due to their robust Th2-biased immune response [4] [5]. House mice under standard conditions (12-hour light/dark cycle) with OVA-free diet [2].

Sensitization Phase (Days 0 & 7):

  • Prepare OVA-alum suspension: 20-50μg grade V OVA adsorbed to 1-2mg aluminum hydroxide in 200μL sterile saline [6] [3].
  • Administer via intraperitoneal injection (200μL per mouse) [2] [3].
  • Control mice receive saline or alum-only injections [2].

Challenge Phase (Days 14-17 or similar):

  • Expose sensitized mice to 1% OVA aerosol for 20-30 minutes daily for 3-4 consecutive days [7].
  • Generate aerosol using ultrasonic nebulizer with 10mg/mL OVA solution [2].

Therapeutic Intervention:

  • Administer 7,4'-DHF after OVA challenge phase [1].
  • Specific dosing, route, and formulation for 7,4'-DHF require optimization based on pilot studies.
Sample Collection and Analysis

Bronchoalveolar Lavage (BAL) Fluid Collection (24h post-final challenge):

  • Perform lavage with 0.5mL cold PBS instilled and withdrawn three times [7].
  • Centrifuge BALF (1500rpm, 5min, 4°C) to separate cells and supernatant [6].
  • Analyze supernatant for MUC5AC protein (ELISA) and cytokines (IL-4, IL-5, IL-13, TNF-α) [1] [7].
  • Resuspend cell pellet for differential counting (eosinophils, lymphocytes, macrophages) [6].

Lung Tissue Processing:

  • Inflate and fix lungs with 4% paraformaldehyde for histology [7].
  • Prepare paraffin sections (5μm) for H&E (inflammatory infiltration) and PAS staining (goblet cells) [6] [7].
  • Snap-freeze tissue for protein/RNA analysis (NF-κB, STAT6, HDAC2) [1].

Experimental Workflow Diagram

The following diagram illustrates the complete timeline and procedures for establishing the OVA-induced asthma model and evaluating 7,4'-DHF:

workflow cluster_0 Week 1-2: Sensitization Phase cluster_1 Week 3: Challenge Phase cluster_2 Therapeutic Intervention & Analysis A Day 0 & 7 Intraperitoneal injection OVA (20-50μg) + Alum (1-2mg) B Days 1-13 Rest period A->B C Days 14-17 OVA aerosol challenge (1%, 20-30 min/day) B->C D 7,4'-DHF treatment (post-challenge period) C->D E Day 18 Sample collection & analysis D->E F BALF analysis: Cell counts, MUC5AC, cytokine levels E->F G Lung histology: H&E, PAS staining E->G H Molecular analysis: NF-κB, STAT6, HDAC2 E->H

Mechanism of Action Diagram

7,4'-DHF targets multiple signaling pathways involved in asthma pathogenesis. The following diagram illustrates its proposed mechanism of action:

mechanism A Allergen Exposure (OVA) B Inflammatory Signaling Activation A->B C NF-κB Pathway Activation B->C D STAT6 Pathway Activation B->D E HDAC2 Expression Reduction B->E F Airway Inflammation C->F G MUC5AC Gene Expression & Mucus Production D->G E->G H Mucus Hypersecretion G->H I 7,4'-DHF Therapeutic Intervention J Suppressed NF-κB Activation I->J K Suppressed STAT6 Activation I->K L Enhanced HDAC2 Expression I->L J->F M Reduced MUC5AC Expression & Secretion J->M K->G K->M L->G L->M

Critical Protocol Considerations

Optimal OVA Dosage: Studies demonstrate that OVA sensitization dose significantly impacts airway hyperresponsiveness (AHR), with 50μg eliciting the most intense response [6]. Consider dose-ranging studies for your specific research objectives.

Strain Selection: BALB/c mice are preferred for their strong Th2 bias, but C57BL/6 may be necessary for transgenic models [4] [5].

Therapeutic Window: 7,4'-DHF administration typically follows the OVA challenge phase to evaluate therapeutic rather than prophylactic effects [1].

Endpoint Selection: Include functional (airway hyperresponsiveness), cellular (BAL differentials), molecular (cytokines, signaling proteins), and histological (inflammation, goblet cell hyperplasia) assessments [1] [6] [7].

References

Quantitative Data Summary of 7,4'-Dihydroxyflavone (7,4'-DHF) Bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative findings from various studies on 7,4'-DHF.

Bioactivity / Parameter Experimental System Result / IC₅₀ / Effect Citation
MUC5AC Inhibition PMA-stimulated NCI-H292 human airway epithelial cells IC₅₀: 1.4 µM (mRNA & protein) [1] [2]
CBR1 Inhibition In vitro enzyme assay IC₅₀: 0.28 µM [2]
Eotaxin/CCL11 Inhibition Constitutive production in HFL-1 human fetal lung fibroblasts Significant suppression at 10 µM [2]
Anti-inflammatory Cytokine Reduction Human EoE esophagus biopsy ex-vivo culture Reduced TNF-α, IL-6, IL-8, IL-1β in supernatant [3] [4]
Gene Expression Modulation Human EoE esophagus biopsy ex-vivo culture Reduced TNF-α, IL-1β, IL-6, CCND, MAPK1 mRNA levels [3] [4]
MUC5AC Secretion (In Vivo) Murine asthma model (OVA-sensitized) Marked reduction in BAL fluid at 6 µg dose (oral, 4 wks) [1] [2]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments investigating 7,4'-DHF's effects.

Protocol 1: Inhibition of MUC5AC Gene Expression and Mucin Production in Airway Epithelial Cells

This protocol is adapted from studies using the human pulmonary epithelial cell line NCI-H292 [1].

  • 1. Cell Culture:

    • Cell Line: NCI-H292 human pulmonary mucoepidermoid carcinoma cells.
    • Medium: RPMI 1640 medium, supplemented with 10% fetal calf serum (FCS), penicillin (100 U/mL), streptomycin (100 µg/mL), and HEPES buffer (25 mM).
    • Conditions: Maintain cells at 37°C in a humidified, 5% CO₂ incubator.
    • Seeding: Plate cells in 24-well tissue culture plates at a seeding density of 1x10⁴ cells/well.
  • 2. Serum Deprivation & Compound Treatment:

    • Deprivation: Wash cells twice with PBS and re-culture in serum-free RPMI 1640 (or RPMI 1640 with 0.2% FCS) for 24 hours.
    • Pre-treatment: Pre-treat cells with 7,4'-DHF (dissolved in DMSO, with final DMSO concentration ≤0.1%) or vehicle control (buffer) for 30 minutes.
    • Stimulation: Stimulate cells with Phorbol 12-myristate 13-acetate (PMA) at 10 ng/mL in serum-free medium for 24 hours to induce MUC5AC.
  • 3. Sample Collection:

    • Supernatant: Collect culture supernatants for analysis of secreted MUC5AC protein.
    • Cell Lysates: Lyse cells with a buffer (e.g., 25 mM Tris, 1% NP-40, 150 mM NaCl, 1 mM EDTA, 5% glycerol, protease inhibitors) for analysis of intracellular MUC5AC protein. Determine protein concentration using an assay like Bradford or BCA.
    • Total RNA: Isolate total RNA from cells using a reagent like TRIzol for MUC5AC mRNA measurement.
  • 4. Analysis:

    • MUC5AC Protein (ELISA): Use an indirect ELISA. Coat samples on a 96-well plate, incubate with a mouse monoclonal MUC5AC primary antibody (e.g., clone ab3649), followed by an HRP-conjugated secondary antibody. Develop with TMB substrate and read absorbance at 450 nm [1].
    • MUC5AC mRNA (RT-PCR): Perform RT-PCR on isolated RNA. Primer sequences for human MUC5AC can be found in the literature [1].
Protocol 2: Ex-vivo Validation of Anti-inflammatory Effects in Human Esophagus Biopsies

This protocol is based on a study using biopsy samples from patients with Eosinophilic Esophagitis (EoE) [3] [4].

  • 1. Tissue Acquisition & Culture:

    • Source: Obtain human esophagus biopsy specimens from patients with EoE (with appropriate ethical approval).
    • Culture: Place biopsy samples in culture medium with or without 7,4'-DHF for a defined period.
  • 2. Analysis of Inflammatory Markers:

    • Protein Level (ELISA): Collect culture supernatants. Measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-8, IL-1β) using commercial sandwich ELISA kits according to the manufacturer's instructions [3] [4].
    • Gene Expression (qRT-PCR): Isolve total RNA from the cultured biopsy samples. Perform quantitative real-time PCR (qRT-PCR) to analyze gene expression levels of targets like TNF-α, IL1-β, IL-6, CCND, and MAPK1. Normalize data to housekeeping genes (e.g., GAPDH, β-actin) [3].
Protocol 3: Investigating Mechanism via Western Blotting

This method is used to analyze signaling pathways affected by 7,4'-DHF, such as NF-κB and STAT6 [1] [2].

  • 1. Protein Extraction: Lyse cells (e.g., NCI-H292 or primary cells) after treatment with 7,4'-DHF and stimulation.
  • 2. Gel Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
  • 3. Immunoblotting:
    • Blocking: Block membrane with 5% non-fat milk or BSA.
    • Antibody Incubation: Incubate with primary antibodies against target proteins (e.g., p-STAT6, p-IκBα, p-Akt, NF-κB p65, HDAC2, and total proteins as loading controls).
    • Detection: Incubate with HRP-conjugated secondary antibodies. Detect signals using enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed molecular mechanisms of 7,4'-DHF and a general workflow for conducting these experiments.

G PMA Inflammatory Stimulus (e.g., PMA, IL-4/TNF-α) Pathways Key Signaling Pathways (NF-κB, MAPK, STAT6, AKT) PMA->Pathways Activates Output Cellular Output Pathways->Output Leads to Th2Cytokines Th2 Cytokines (IL-4, IL-5, IL-13) Output->Th2Cytokines Eotaxin Eotaxin/CCL11 Output->Eotaxin MUC5AC MUC5AC Gene Expression & Mucin Production Output->MUC5AC DHF 7,4'-DHF Intervention DHF->Pathways Inhibits

Diagram 1: Proposed molecular mechanisms of 7,4'-DHF. 7,4'-DHF is reported to inhibit key pro-inflammatory signaling pathways (NF-κB, MAPK, STAT6, AKT) activated by various stimuli. This inhibition leads to reduced production of Th2 cytokines, eotaxin, and mucin proteins like MUC5AC [3] [1] [5].

G cluster_0 Application-specific Start 1. Experimental Setup Cell Cell Culture/Ex-vivo System Start->Cell Treatment 2. Compound Treatment Cell->Treatment DHF_Add Add 7,4'-DHF or Vehicle Treatment->DHF_Add Stimulus 3. Apply Inflammatory Stimulus DHF_Add->Stimulus Stim_Add e.g., PMA, LPS, Cytokines Stimulus->Stim_Add Harvest 4. Harvest Samples Stim_Add->Harvest Samples Supernatant, Lysate, RNA Harvest->Samples Analysis 5. Downstream Analysis Samples->Analysis ELISA ELISA (Proteins) Analysis->ELISA A PCR qRT-PCR (mRNA) Analysis->PCR B WB Western Blot (Pathways) Analysis->WB C

Diagram 2: A generalized workflow for evaluating the effects of 7,4'-DHF in experimental models. The key steps involve establishing the model system, pre-treating with the compound, applying an inflammatory challenge, and then analyzing results through various biochemical and molecular techniques [3] [1] [5].

Conclusion for Drug Development

7,4'-DHF demonstrates multi-targeted anti-inflammatory and immunomodulatory properties, making it a promising candidate for therapeutic development, particularly for Th2-driven conditions like asthma and EoE. Its ability to consistently suppress eotaxin production is a notable feature, as eotaxin is a key chemokine for eosinophil recruitment [3] [1] [2].

Key advantages for drug development include:

  • Multi-target action modulates several key inflammatory pathways simultaneously [3] [6].
  • Demonstrated efficacy in multiple relevant human cell systems and ex-vivo human tissue [3] [1].
  • Oral bioavailability suggested by positive results in a murine model of asthma [1].

Future work should focus on further elucidating its pharmacokinetic and safety profile, and optimizing its potency and selectivity.

References

Comprehensive Application Notes & Protocols: Molecular Docking Analysis of 7,4'-Dihydroxyflavone with TNF-α Binding

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Eosinophilic Esophagitis (EoE) is a chronic immune-mediated allergic disease characterized by eosinophil-predominant inflammation of the esophagus, leading to symptoms including vomiting, feeding difficulties, dysphagia, and abdominal pain [1] [2] [3]. Current treatment options primarily include dietary elimination and swallowed steroids, but these approaches have significant limitations, including nutritional concerns, the need for repeated invasive endoscopies, and nearly universal disease recurrence after treatment discontinuation [3]. In the search for more effective therapeutic strategies, 7,4'-dihydroxyflavone (DHF), a flavonoid compound derived from Glycyrrhiza uralensis (a key component in Traditional Chinese Medicine's Digestive Tea formula), has emerged as a promising multi-targeted therapeutic candidate for EoE [1] [3].

The tumor necrosis factor-alpha (TNF-α) pathway represents a crucial therapeutic target in EoE and other inflammatory diseases, as TNF-α is a key regulator of inflammatory responses that activates multiple pro-inflammatory signaling cascades, including MAPK and NF-κB pathways [4] [5]. TNF-α exists as a homotrimer that binds to TNF receptors (TNFR1 and TNFR2) on immune cells, initiating downstream inflammatory signaling that contributes to the pathogenesis of various autoimmune and inflammatory conditions [4]. This application note provides detailed methodological protocols and analytical frameworks for investigating the molecular interactions between 7,4'-DHF and TNF-α, combining computational docking approaches with experimental validation to elucidate the mechanism of action underlying its therapeutic potential in EoE [1] [2].

Computational Methods Summary

Advanced computational methods were employed to predict and characterize the molecular interactions between 7,4'-DHF and TNF-α. The integrated workflow combined molecular docking, dynamic simulation, and binding free energy calculations to provide comprehensive insights into the binding mechanism and stability of the DHF-TNF-α complex [1] [4]. These computational approaches serve as powerful tools for predicting protein-ligand interactions and guiding experimental validation efforts.

Table 1: Computational Methods and Parameters for DHF-TNF-α Docking Analysis

Method Category Specific Tool/Software Key Parameters Application in DHF-TNF-α Study
Molecular Docking AutoDock Vina [1] [3] Grid box size: 40×40×40 Å; Exhaustiveness: 8 Prediction of binding orientation and affinity
Protein Preparation Discovery Studio [5] CHARMm forcefield; pH: 7.4; Ionic strength: 0.145 TNF-α structure optimization and minimization
Dynamic Simulation GROMACS [1] Force field: amber99sb-ildn; Water model: tip3p; Duration: 50 ns Assessment of complex stability and flexibility
Binding Energy Calculation MM-PBSA [4] Free binding energy: -7.7 kcal/mol for DHF-TNF-α Quantification of binding affinity
Structure Visualization PyMOL, Discovery Studio [1] [3] - Analysis of binding interactions and residue contacts

The molecular docking analysis revealed that DHF directly binds to TNF-α with a calculated free binding energy of -7.7 kcal/mol, indicating a strong and favorable interaction [1] [2]. The molecular dynamics simulation demonstrated that the DHF-TNF-α complex maintains greater stability and flexibility throughout the 50 ns simulation period, with root mean square deviation (RMSD) and root mean square fluctuation (RMSF) analyses confirming the structural integrity of the complex during simulation [1]. The binding interface analysis identified key TNF-α residues involved in DHF binding, providing atomic-level insights into the molecular mechanism of TNF-α inhibition by this flavonoid compound.

Experimental Validation Methods

To complement and validate the computational predictions, ex vivo experiments were conducted using human esophagus biopsy specimens from patients with confirmed EoE [1] [2] [3]. This approach provided a clinically relevant model system to assess the biological effects of DHF on inflammatory pathways in human tissue.

Biopsy Culture and Treatment

Esophageal biopsy samples were obtained from pediatric patients (aged 0-18 years) undergoing endoscopic evaluation for EoE as part of their routine clinical care [3]. All subjects had active EoE, confirmed by both clinical symptoms and histological evidence of >15 eosinophils per high power field in esophageal biopsies. The biopsy samples were cultured in appropriate media and treated with DHF or vehicle control for specified durations. The culture supernatants and biopsy tissues were collected for subsequent analysis of inflammatory mediators and gene expression profiles [1] [2].

Analytical Techniques
  • Enzyme-Linked Immunosorbent Assay (ELISA): Levels of TNF-α, IL-6, IL-8, and IL-1β were quantified in biopsy culture supernatants using commercial ELISA kits according to manufacturers' protocols [1].
  • Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR): Gene expression levels of TNF-α, IL-1β, IL-6, CCND, and MAPK1 were analyzed in biopsy tissues using appropriate RNA extraction, cDNA synthesis, and qPCR amplification methods [1] [3].
  • Statistical Analysis: Data were analyzed using appropriate statistical tests with significance defined as p < 0.05, and results were presented as mean ± standard deviation from multiple experimental replicates [1].

Results & Discussion

The integrated computational and experimental approaches provided compelling evidence for the multi-targeted anti-inflammatory effects of DHF in the context of EoE pathophysiology.

Table 2: Experimental Results of DHF Treatment on Inflammatory Markers in Human Esophagus Biopsies

Parameter Analyzed Experimental Method Effect of DHF Treatment Biological Significance
TNF-α Protein Level ELISA of culture supernatant Significant reduction Direct inhibition of key inflammatory cytokine
IL-6 Protein Level ELISA of culture supernatant Significant reduction Suppression of pro-inflammatory signaling
IL-1β Protein Level ELISA of culture supernatant Significant reduction Modulation of innate immune response
TNF-α Gene Expression qRT-PCR of biopsy tissue Significant reduction Inhibition at transcriptional level
MAPK1 Gene Expression qRT-PCR of biopsy tissue Significant reduction Interference with intracellular signaling
CCND Gene Expression qRT-PCR of biopsy tissue Significant reduction Potential effect on cell cycle progression

Computational analyses identified 29 common targets of DHF in EoE, with TNF-α, IL-6, IL-1β, MAPK1, MAPK3, and AKT1 emerging as the most significant mediators of its therapeutic effects [1] [2]. The protein-protein interaction (PPI) and gene ontology (GO) enrichment analyses revealed that DHF influences multiple interconnected biological processes, including inflammatory response, apoptotic signaling, and immune system regulation [3]. The compound-target-pathway-disease network construction demonstrated DHF's multi-targeted mechanism of action, simultaneously modulating several key inflammatory pathways implicated in EoE pathogenesis [1].

The molecular docking analysis provided atomic-level insights into the DHF-TNF-α interaction, demonstrating that DHF binds directly to TNF-α with high affinity and specificity [1]. This direct binding likely interferes with the TNF-α/TNF receptor interaction, thereby disrupting downstream inflammatory signaling cascades [4]. The molecular dynamics simulations further confirmed the stability of the DHF-TNF-α complex, showing consistent binding patterns and minimal structural fluctuations throughout the simulation period [1]. These computational findings were strongly supported by the experimental results, which demonstrated significant reduction in both protein levels and gene expression of key inflammatory mediators in DHF-treated human esophagus biopsies compared to controls [1] [2] [3].

Detailed Protocols

Molecular Docking Protocol for DHF-TNF-α Binding Analysis

Objective: To predict the binding orientation, affinity, and stability of DHF with TNF-α using computational docking and dynamics simulation.

Materials and Software:

  • AutoDock Vina for molecular docking [1] [4]
  • GROMACS for molecular dynamics simulation [1]
  • PyMOL and Discovery Studio for visualization [1] [3]
  • TNF-α crystal structure (PDB ID: 2AZ5) [1] [4]
  • DHF molecular structure (PubChem CID: 188317)

Procedure:

  • Protein Preparation:

    • Obtain the 3D crystal structure of TNF-α (PDB: 2AZ5) from the RCSB Protein Data Bank [4]
    • Remove water molecules and heteroatoms not involved in binding
    • Add hydrogen atoms and compute partial charges using the CHARMm forcefield in Discovery Studio [5]
    • Energy minimization with steepest descent algorithm (max steps: 200, RMS gradient: 0.1)
  • Ligand Preparation:

    • Retrieve the 3D structure of DHF from PubChem database
    • Generate possible tautomers and ionization states at pH 7.4
    • Energy minimization using Merck Molecular Force Field (MMFF94x)
    • Define rotatable bonds and torsion trees for flexible docking
  • Molecular Docking:

    • Set up the grid box centered on the TNF-α binding site (40×40×40 Å dimensions)
    • Configure Exhaustiveness parameter: 8
    • Run AutoDock Vina with default parameters
    • Generate multiple binding poses (minimum: 10)
    • Select the best pose based on binding affinity score and cluster analysis
  • Molecular Dynamics Simulation:

    • Solvate the protein-ligand complex in a triclinic water box using tip3p water model
    • Add ions to neutralize the system charge
    • Energy minimization using steepest descent algorithm
    • Equilibration in NVT and NPT ensembles (100 ps each)
    • Production run for 50 ns with amber99sb-ildn force field
    • Analyze RMSD, RMSF, and hydrogen bonding patterns
  • Binding Energy Calculation:

    • Perform MM-PBSA calculations on trajectory frames
    • Compute van der Waals, electrostatic, and solvation energy contributions
    • Calculate final binding free energy
Ex Vivo Validation Protocol Using Human Esophagus Biopsies

Objective: To validate the anti-inflammatory effects of DHF predicted by computational analysis in human tissue samples.

Materials:

  • Human esophagus biopsy specimens from EoE patients
  • Tissue culture media and supplements
  • DHF stock solution (prepared in DMSO)
  • ELISA kits for TNF-α, IL-6, IL-8, and IL-1β
  • RNA extraction and qRT-PCR reagents
  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Biopsy Collection and Processing:

    • Obtain esophageal biopsies from EoE patients under IRB-approved protocol [3]
    • Immediately place biopsies in ice-cold transport media
    • Wash with PBS to remove blood and debris
    • Divide each biopsy into equal portions for treatment and control groups
  • Biopsy Culture and DHF Treatment:

    • Place biopsies in 24-well culture plates with appropriate media
    • Add DHF to treatment wells at optimized concentration (e.g., 10-100 µM)
    • Maintain control wells with vehicle only (DMSO at equivalent concentration)
    • Culture for 24-72 hours in a humidified incubator (37°C, 5% CO₂)
  • Sample Collection:

    • Collect culture supernatants and store at -80°C for ELISA
    • Harvest biopsy tissues and preserve in RNA stabilization reagent
  • ELISA for Inflammatory Mediators:

    • Thaw culture supernatants on ice
    • Perform ELISA according to manufacturer protocols
    • Measure absorbance using a microplate reader
    • Calculate cytokine concentrations using standard curves
  • Gene Expression Analysis by qRT-PCR:

    • Extract total RNA from biopsy tissues
    • Synthesize cDNA using reverse transcriptase
    • Perform qPCR with gene-specific primers for TNF-α, IL-1β, IL-6, CCND, MAPK1
    • Use GAPDH or β-actin as housekeeping controls
    • Calculate relative gene expression using the 2^(-ΔΔCt) method
  • Data Analysis:

    • Perform statistical analysis using appropriate tests (e.g., Student's t-test, ANOVA)
    • Consider p < 0.05 as statistically significant
    • Present data as mean ± standard deviation from multiple replicates

Graphical Workflows

The experimental and computational approaches described in this application note are summarized in the following workflow diagrams, created using Graphviz DOT language with adherence to the specified formatting guidelines.

computational_workflow Computational Workflow for DHF-TNF-α Interaction Analysis start Start Analysis target_mining Target Mining (HitPick, Swiss Target Similarity Ensemble) start->target_mining go_analysis GO Enrichment & Pathway Analysis target_mining->go_analysis ppi_analysis Protein-Protein Interaction Analysis go_analysis->ppi_analysis structure_prep Structure Preparation (TNF-α: PDB 2AZ5 DHF: PubChem) ppi_analysis->structure_prep molecular_docking Molecular Docking (AutoDock Vina) structure_prep->molecular_docking dynamics Molecular Dynamics Simulation (50 ns) molecular_docking->dynamics binding_energy Binding Free Energy Calculation (MM-PBSA) dynamics->binding_energy target_validation Target Validation (29 common targets identified) binding_energy->target_validation ex_vivo Ex Vivo Validation (Human esophagus biopsies) target_validation->ex_vivo end Mechanistic Insights for EoE Therapy ex_vivo->end

Diagram 1: Computational workflow for DHF-TNF-α interaction analysis, integrating target mining, molecular docking, dynamics simulation, and experimental validation.

experimental_workflow Experimental Validation Workflow for DHF in Human Biopsies start Start Experimental Validation biopsy_collection Human Esophagus Biopsy Collection (EoE patients) start->biopsy_collection culture_setup Biopsy Culture Establishment biopsy_collection->culture_setup dhf_treatment DHF Treatment (10-100 µM, 24-72 hours) culture_setup->dhf_treatment supernatant_collection Supernatant Collection dhf_treatment->supernatant_collection tissue_harvest Tissue Harvest for RNA Extraction dhf_treatment->tissue_harvest elisa ELISA Analysis (TNF-α, IL-6, IL-8, IL-1β) supernatant_collection->elisa pcr qRT-PCR Analysis (TNF-α, IL-1β, IL-6, CCND, MAPK1) tissue_harvest->pcr data_analysis Data Analysis & Statistical Validation elisa->data_analysis pcr->data_analysis end Confirmed Anti-inflammatory Effects of DHF data_analysis->end

Diagram 2: Experimental validation workflow for assessing DHF effects in human esophagus biopsies, including treatment, sample processing, and multi-analyte analysis.

Conclusion

The integrated computational and experimental approaches detailed in this application note provide a comprehensive framework for investigating the molecular interactions between this compound and TNF-α. The molecular docking analysis demonstrates that DHF binds directly to TNF-α with high affinity (-7.7 kcal/mol), while molecular dynamics simulations confirm the stability of this interaction [1]. These computational predictions are strongly supported by ex vivo validation in human esophagus biopsies, which shows significant reduction in key inflammatory mediators including TNF-α, IL-6, IL-8, and IL-1β at both protein and gene expression levels [1] [2] [3].

The multi-targeted mechanism of action of DHF, influencing 29 common targets in EoE pathophysiology, positions this flavonoid compound as a promising therapeutic candidate worthy of further investigation [1] [3]. The protocols outlined herein provide researchers with robust methodological frameworks for both computational prediction and experimental validation of small molecule interactions with inflammatory targets, contributing to the development of more effective therapeutics for eosinophilic esophagitis and other inflammatory conditions.

References

7 4' DHF solubility issues DMSO concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the general solubility properties of 7,8-DHF?

  • A: 7,8-Dihydroxyflavone (7,8-DHF) is a flavonoid compound that is typically prepared as a stock solution in a solvent before being diluted in an aqueous medium like cell culture media or a vehicle for animal studies.
  • Primary Solvent: Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for dissolving 7,8-DHF in published research. It is effective for creating concentrated stock solutions due to its ability to dissolve both polar and non-polar compounds [1].
  • In Vivo Formulations: For animal studies, a common practice is to first dissolve 7,8-DHF in 100% DMSO and then further dilute it in a physiological buffer like Phosphate-Buffered Saline (PBS). The final DMSO concentration in the administered solution is often around 50% [2].

Q2: What is a safe concentration of DMSO for cell culture studies?

When adding your 7,8-DHF stock solution to cell cultures, the final DMSO concentration must be controlled to avoid solvent-induced toxicity. The safe level can depend on the cell type and exposure time.

The table below summarizes key findings from a 2025 study that systematically evaluated DMSO cytotoxicity in six cancer cell lines [3]:

DMSO Concentration (v/v) Cytotoxic Effect Observed Recommendations
0.3125% Minimal cytotoxicity across most cell lines (except MCF-7) at 24, 48, and 72 hours [3]. A good starting point as a generally safe concentration for many cell lines [3].
> 0.3125% Concentration-dependent and cell-line-dependent cytotoxic effects were observed [3]. The maximum tolerated concentration should be determined for each specific cell line and experimental setup [3].

> Important Note: The study concluded that DMSO at 0.3125% is a good choice as a solvent due to its low toxicity in most tested cell lines, but the safe concentration limit is dependent on cell type and exposure duration [3]. Always include a solvent control group (e.g., culture medium with the same concentration of DMSO but without 7,8-DHF) in your experiments.

Q3: What is a typical experimental protocol for treating cells with 7,8-DHF?

Below is a generalized workflow for preparing and applying 7,8-DHF in cell-based assays, incorporating best practices for solvent use.

Start Prepare 7,8-DHF Stock Solution Step1 Dissolve compound in pure DMSO (e.g., 10 mM stock) Start->Step1 Step2 Aliquot and store at -20°C Step1->Step2 Step3 Thaw aliquot and prepare intermediate dilution in culture medium Step2->Step3 Step4 Add to cells to achieve final treatment concentration (Ensure final DMSO ≤ 0.3% v/v) Step3->Step4 Step5 Include vehicle control (medium with same DMSO concentration) Step4->Step5 Step6 Assay cell viability/gene expression/etc. Step5->Step6

Q4: What are the key mechanisms of action of 7,8-DHF that I should be aware of?

Understanding the molecular targets of 7,8-DHF is crucial for interpreting your experimental results. Recent research has revealed two primary, and potentially overlapping, mechanisms.

cluster_1 Previously Established Mechanism cluster_2 Newly Identified Mechanism 78 78 DHF 7,8-Dihydroxyflavone (7,8-DHF) TRKB Binds and activates Tropomyosin receptor kinase B (TrkB) DHF->TRKB PDXP Directly inhibits enzyme Pyridoxal 5'-phosphate phosphatase (PDXP) DHF->PDXP Downstream1 Activates downstream signaling (PI3K/AKT, RAS/MEK/ERK) TRKB->Downstream1 BDNF Mimics Brain-Derived Neurotrophic Factor (BDNF) BDNF->TRKB Agonist PLP Increases cellular levels of Pyridoxal 5'-phosphate (PLP) (active Vitamin B6) PDXP->PLP Inhibition increases CogFunction Associated with improved cognitive function PLP->CogFunction

The diagram above shows that 7,8-DHF has a dual mechanism [4]. For years, it was primarily considered a TrkB agonist [5]. However, a 2023 study convincingly identified it as a potent, direct inhibitor of the enzyme Pyridoxal 5'-phosphate phosphatase (PDXP), which increases levels of active Vitamin B6 (PLP) in the brain and may explain its cognitive-enhancing effects [4].

References

7 4' dihydroxyflavone IC50 determination NCI-H292 cells

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Data Summary

Parameter Value Experimental Context
7,4'-DHF IC₅₀ 1.4 µM Inhibition of PMA-stimulated MUC5AC gene expression and production in NCI-H292 cells [1] [2] [3].
Glycyrrhizin IC₅₀ 38 µM Positive control from the same study, showing 7,4'-DHF is about 28 times more potent [1] [2].
PMA Stimulation 10 ng/mL Concentration used to induce MUC5AC expression [1].
Pre-treatment Time 30 minutes Cells were pre-treated with 7,4'-DHF before PMA stimulation [1].
Incubation Time 24 hours Duration of PMA stimulation after pre-treatment [1].

Detailed Experimental Protocol

The following methodology is reconstructed from the research articles for determining the IC₅₀ of 7,4'-DHF in NCI-H292 cells [1].

Cell Culture
  • Cell Line: NCI-H292 human airway epithelial cells [1].
  • Culture Conditions: Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FCS), penicillin (100 U/mL), streptomycin (100 µg/mL), and HEPES buffer (25 mM) at 37°C in a humidified, 5% CO₂ atmosphere [1].
  • Serum Deprivation: Before the experiment, cells are washed and cultured in serum-free RPMI 1640 (containing 0.2% FCS) for 24 hours [1].
IC₅₀ Determination Workflow

The experimental workflow for determining the IC₅₀ of 7,4'-DHF involves a series of standardized steps, which can be visualized as follows:

G Start Seed NCI-H292 cells SerumDep Serum Deprivation (0.2% FCS, 24h) Start->SerumDep PreTreat Pre-treatment with 7,4'-DHF (30 min) SerumDep->PreTreat Stimulate Stimulate with PMA (10 ng/mL, 24h) PreTreat->Stimulate Collect Collect Cell Lysates Stimulate->Collect Analyze Analyze MUC5AC Protein (ELISA) Collect->Analyze Calculate Calculate IC₅₀ Analyze->Calculate

Treatment of Cells

After serum deprivation, follow these steps:

  • Pre-treatment: Wash cells with PBS and pre-treat with various concentrations of 7,4'-DHF (or a vehicle control) in serum-free medium for 30 minutes [1].
  • Stimulation: Add PMA to the culture at a final concentration of 10 ng/mL and incubate for 24 hours [1].
  • Sample Collection:
    • Cell Lysates: After incubation, lyse cells to collect whole cell extracts for measuring intracellular MUC5AC protein production [1].
    • Supernatants: Collect cell culture supernatants to measure secreted MUC5AC protein [1].
MUC5AC Protein Analysis by ELISA

MUC5AC protein levels are quantified using an indirect ELISA [1]:

  • Coating: Dilute cell lysates or supernatants in a carbonate/bicarbonate coating buffer. Add 100 µL of each sample to a 96-well ELISA plate and incubate at 37°C until dry.
  • Blocking: Wash plates and block with 2% Bovine Serum Albumin (BSA) for 1 hour at room temperature.
  • Primary Antibody: Incubate with a mouse monoclonal MUC5AC antibody (e.g., clone ab3649) for 60 minutes.
  • Secondary Antibody: Incubate with a horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG antibody for 15 minutes.
  • Detection: Develop the plate using a TMB substrate reagent. Measure the absorbance at 450 nm.
Data Analysis
  • The IC₅₀ value (1.4 µM) is the concentration of 7,4'-DHF that results in a 50% reduction in PMA-stimulated MUC5AC protein levels, calculated from the dose-response data [1] [2].

Mechanism of Action

The inhibitory effect of 7,4'-DHF is associated with the modulation of key signaling pathways involved in mucin production, as illustrated below [1] [2]:

G PMA PMA Stimulus NFkB NF-κB Pathway (Activated) PMA->NFkB STAT6 STAT6 Pathway (Activated) PMA->STAT6 HDAC2 HDAC2 Expression (Low) PMA->HDAC2 MUC5AC MUC5AC Gene Expression & Production NFkB->MUC5AC STAT6->MUC5AC HDAC2->MUC5AC 7,4'-DHF 7,4'-DHF 7,4'-DHF->NFkB Suppresses 7,4'-DHF->STAT6 Suppresses 7,4'-DHF->HDAC2 Enhances

Frequently Asked Questions (FAQs)

Q1: What is the source of 7,4'-DHF? A1: 7,4'-Dihydroxyflavone is a flavonoid that can be isolated from the Chinese herb Glycyrrhiza uralensis [1] [3].

Q2: Why are NCI-H292 cells a suitable model for this study? A2: The NCI-H292 cell line is a human pulmonary mucoepidermoid carcinoma cell line that retains mucoepidermoid characteristics. It is a widely accepted and well-characterized model for studying the regulation of MUC5AC, a major mucin protein in the airways [1] [4].

Q3: Besides MUC5AC inhibition, what other biological activities does 7,4'-DHF have? A3: Research indicates that 7,4'-DHF also acts as an eotaxin/CCL11 inhibitor, suppresses the production of Th2 cytokines (IL-4, IL-5), and has demonstrated anti-inflammatory effects in models of eosinophilic esophagitis [5].

References

optimizing 7 4' dihydroxyflavone concentration for biofilm inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Understanding 7,4'-DHF and Biofilm Inhibition

7,4'-DHF is a flavonoid isolated from Glycyrrhiza uralensis. Its primary documented effect relevant to biofilms is the inhibition of MUC5AC mucin gene expression and protein secretion [1]. Mucus is a key component of many biofilms, especially in airway diseases. The proposed mechanism involves suppressing key signaling pathways like NF-κB and STAT6, while enhancing HDAC2 expression [1].

Optimizing Concentration: Key Experimental Data

The effective concentration of 7,4'-DHF varies based on the experimental model and desired outcome. The table below summarizes key quantitative findings.

Experimental Model Target / Key Readout Effective Concentration Key Findings / Potency
NCI-H292 Human Airway Cells [1] MUC5AC Gene & Protein Expression IC₅₀: 1.4 µM 28-fold more potent than glycyrrhizin (IC₅₀: 38 µM)
NCI-H292 Human Airway Cells [1] MUC5AC Protein Secretion 10 µM Significant inhibition of mucus secretion
Murine Asthma Model [1] MUC5AC in Bronchoalveolar Lavage Fluid 5 mg/kg (in vivo) Marked reduction in secreted MUC5AC
C. albicans Biofilms [2] Biofilm Formation (using 3,2'-DHF) 1 µg/mL (∼3.7 µM) Strong antibiofilm activity at a low concentration

Detailed Experimental Protocols

Protocol 1: Inhibiting MUC5AC in Human Airway Epithelial Cells (NCI-H292) [1]

This is a standard model for studying mucin overproduction.

  • Cell Culture: Culture NCI-H292 cells in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS) and antibiotics.
  • Serum Deprivation: Wash cells and culture in serum-free medium (0.2% FCS) for 24 hours to synchronize the cell cycle.
  • Compound Pretreatment: Pre-treat cells with 7,4'-DHF (e.g., 1-10 µM) or vehicle control (e.g., DMSO) in serum-free medium for 30 minutes.
  • Stimulation: Add an inflammatory stimulant such as Phorbol 12-myristate 13-acetate (PMA) at 10 ng/mL to the culture medium.
  • Incubation: Incubate the cells for 24 hours.
  • Sample Collection:
    • Supernatants: Collect to measure secreted MUC5AC protein.
    • Cell Lysates: Lyse cells with a buffer containing NP-40 and protease inhibitors to measure intracellular MUC5AC protein.
    • Total RNA: Isolate RNA to measure MUC5AC mRNA levels.
  • Analysis:
    • MUC5AC Protein (ELISA): Coat samples on a 96-well plate, incubate with a mouse monoclonal MUC5AC antibody, followed by an HRP-conjugated secondary antibody. Develop with a TMB substrate and read absorbance at 450nm.
    • MUC5AC mRNA (qRT-PCR): Use standard techniques to quantify gene expression.
Protocol 2: Validating Efficacy in a Murine Model of Asthma [1]

This protocol validates the activity in a whole-organism system.

  • Animal Sensitization: Sensitize and challenge mice with a relevant antigen like ovalbumin (OVA) to induce an asthmatic phenotype.
  • Compound Administration: Treat mice with 7,4'-DHF (e.g., 5 mg/kg) via a chosen route (e.g., intraperitoneal injection or oral gavage) during the challenge phase.
  • Sample Collection: Perform bronchoalveolar lavage (BAL) to collect fluid from the lungs.
  • Analysis: Measure the levels of MUC5AC protein in the BAL fluid using ELISA, as described in the cell culture protocol.

Mechanism of Action: Signaling Pathways

The inhibitory effect of 7,4'-DHF on MUC5AC is linked to its modulation of specific signaling pathways, as illustrated below.

G PMA PMA NFkB NF-κB PMA->NFkB Activates STAT6 STAT6 PMA->STAT6 Activates MUC5AC MUC5AC Expression NFkB->MUC5AC Induces STAT6->MUC5AC Induces HDAC2 HDAC2 HDAC2->MUC5AC Represses 74 74 DHF 7,4'-DHF DHF->NFkB Suppresses DHF->STAT6 Suppresses DHF->HDAC2 Enhances

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for 7,4'-DHF in my cell-based assay? A: For initial experiments targeting MUC5AC inhibition, a concentration range of 1 to 10 µM is recommended based on the IC₅₀ and functional data from NCI-H292 cells [1]. A dose-response curve (e.g., 0.1, 1, 5, 10 µM) should be established for your specific model.

Q2: Does 7,4'-DHF have broad-spectrum antibiofilm activity against bacteria? A: The provided search results do not contain direct evidence of 7,4'-DHF's efficacy against bacterial biofilms. Its validated mechanism involves inhibiting human mucin production [1]. However, other hydroxylated flavones (e.g., 3,2'-dihydroxyflavone and 3,5,7-trihydroxyflavone) have demonstrated antibiofilm activity against fungi like C. albicans and bacteria like P. aeruginosa [2] [3], suggesting this class of compounds is promising for broader exploration.

Q3: My ELISA shows high background noise. How can I troubleshoot this? A: Ensure proper blocking of the ELISA plate (using 2% BSA for at least 1 hour). Also, optimize the dilution of your primary and secondary antibodies to minimize non-specific binding. Including control wells without the primary antibody can help identify if the signal is specific.

Q4: The inhibitory effect in my experiment is lower than expected. What could be the reason? A: Consider the following:

  • Bioavailability: Verify the solubility and stability of 7,4'-DHF in your culture medium.
  • Cell Confluence: Ensure cells are at an appropriate and consistent density, as over-confluence can affect response.
  • Stimulant Potency: Check the activity and concentration of your inflammatory stimulant (e.g., PMA).
  • Timing: The 30-minute pre-treatment time before stimulation is critical for the compound to take effect [1].

References

troubleshooting 7 4' dihydroxyflavone MUC5AC ELISA sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Foundation: 7,4'-DHF and MUC5AC Inhibition

The table below summarizes the key quantitative data from a foundational study on 7,4'-DHF's effect on MUC5AC.

Parameter Finding Experimental Context
IC₅₀ for MUC5AC Production 1.4 µM [1] [2] PMA-stimulated NCI-H292 human airway epithelial cells [1] [2].
Potency vs. Glycyrrhizin 28-fold more potent (Glycyrrhizin IC₅₀ = 38 µM) [1] [2] Comparative study in the same NCI-H292 cell model [1] [2].
Key Mechanisms of Action Suppression of NF-κB and STAT6 activation; enhanced HDAC2 expression [1] [2] Analysis of cell signaling pathways in NCI-H292 cells and a murine asthma model [1] [2].
In Vivo Validation Marked reduction of MUC5AC in bronchoalveolar lavage (BAL) fluid [1] [2] Ovalbumin-sensitized and challenged murine model of asthma [1] [2].

Frequently Asked Questions & Troubleshooting

What are the established experimental conditions for 7,4'-DHF in MUC5AC studies?

The core cell-based assay protocol used in the foundational study is as follows [1]:

  • Cell Line: NCI-H292 human pulmonary mucoepidermoid carcinoma cells.
  • Cell Culture: RPMI 1640 medium with 10% fetal calf serum (FCS), penicillin (100 U/mL), streptomycin (100 µg/mL), and HEPES buffer (25 mM).
  • Serum Deprivation: Cells were washed with PBS and cultured in RPMI 1640 with 0.2% FCS for 24 hours before experimentation.
  • Stimulation & Treatment: After serum deprivation, cells were pretreated with 7,4'-DHF (various concentrations) or buffer for 30 minutes, then co-treated with 10 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24 hours.
  • Sample Collection:
    • Supernatants: Collected to measure secreted MUC5AC protein.
    • Cell Lysates: Cells were lysed to measure intracellular MUC5AC protein.
    • RNA: Isolated for MUC5AC mRNA measurement.
How can I troubleshoot high background in my MUC5AC ELISA?

High background is a common issue that can severely impact assay sensitivity. The following table outlines primary causes and solutions.

Problem Category Possible Cause Recommended Solution
Assay Setup Non-specific binding of secondary antibody [3] Run control without primary antibody. Use a secondary antibody raised in a different species than your sample. Try a pre-adsorbed secondary antibody [3].
Primary antibody concentration too high [3] Further dilute the antibody to its optimal concentration via titration [3].
Insufficient blocking [3] [4] Increase blocking incubation time. Use 5-10% normal serum from the same species as the detection antibody [3]. Consider changing the blocking agent [4].
Too much substrate or over-amplification [3] Dilute the substrate, reduce incubation time, or reduce signal amplification (e.g., less biotin on secondary antibody) [3].
Washing & Plate Insufficient washing [3] [4] Wash wells extensively with buffer between all steps. Increase washing time and ensure wells are completely filled and aspirated [3] [4].
Precipitate in wells [3] Check for visible precipitation. Decrease substrate concentration [3].
Plate read too late after stop solution [3] Read the plate immediately after adding the stop solution [3].
Contamination [4] Use a clean, sterile workspace with disposable pipette tips. Check reagent expiration dates [4].
My sensitivity is low, even without high background. What should I check?
  • Verify Cell Stimulation: Ensure your PMA stimulation is working correctly by including an untreated control (cells with PMA but no 7,4'-DHF). A strong signal in this control is essential for detecting inhibition.
  • Check Reagent Quality: Ensure 7,4'-DHF is properly dissolved and stored. Use high-quality, specific antibodies for MUC5AC detection [4].
  • Optimize Incubation Conditions: Strictly follow manufacturer's instructions for incubation temperature and time, as deviations can cause non-specific binding [4].

Experimental Workflow Diagram

The diagram below summarizes the key steps in the established protocol for evaluating 7,4'-DHF on MUC5AC.

Start Culture NCI-H292 cells A Serum Deprivation (24 hours in 0.2% FCS RPMI) Start->A B Pre-treatment with 7,4'-DHF (30 minutes) A->B C Co-stimulation with PMA (10 ng/mL for 24 hours) B->C D Sample Collection C->D E Cell Lysates D->E F Cell Culture Supernatants D->F G Total RNA D->G H MUC5AC Protein (Production) E->H I MUC5AC Protein (Secretion) F->I J MUC5AC mRNA (Expression) G->J

References

7 4' dihydroxyflavone metabolite identification LC-MS challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • FAQ 1: What are the main challenges in identifying 7,4'-DHF and its metabolites with LC-MS? The primary difficulties arise from the complex nature of flavonoid compounds. Key challenges include [1]:

    • Isobaric Compounds: Different metabolites may have the same molecular mass but different elemental compositions.
    • Isomers: It can be difficult to distinguish between different types of glycosylation (e.g., glucuronides vs. glucose derivatives) or between different positional isomers of the aglycone (e.g., flavones vs. isoflavones).
  • FAQ 2: What LC-MS/MS configurations are recommended for this analysis? A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) analyzer, is highly recommended for this work [1]. This setup allows for:

    • Accurate determination of the elemental composition of protonated molecules [M+H]+.
    • Performing pseudo-MS³ experiments through collision-induced dissociation (CID) to help elucidate the structure of the aglycone portion of the molecule [1].
  • FAQ 3: How can I improve the separation of 7,4'-DHF metabolites? Using UPLC (Ultra-Performance Liquid Chromatography) with a C18 column and a formic acid/acetonitrile solvent system provides superior chromatographic resolution compared to conventional HPLC, which is crucial for separating complex mixtures of flavonoid glycoconjugates [1].

  • FAQ 4: Where can I find standard protocols for metabolomics data analysis? The MetaboAnalyst web-based platform offers comprehensive modules for analyzing metabolomics data, including LC-MS spectral processing, peak picking, alignment, and pathway analysis [2]. For a detailed general workflow covering everything from sample preparation to data interpretation, you can refer to the protocol outlined by [3].


Troubleshooting Guide & Experimental Protocols

Challenge: Differentiating Isobaric Compounds and Isomers

This is a central challenge in flavonoid analysis. The table below summarizes the problem and solution strategies.

Challenge Description Solution & Experimental Protocol
Isobaric Compounds Different elemental composition but same nominal mass. Use high-resolution MS to obtain exact mass. Accurately measure mass to distinguish between formulas (e.g., C15H10O4 vs. other possibilities) [1].
Glycoside Isomers Same aglycone with sugars attached at different positions. Employ LC-MS/MS with CID. Compare retention times and fragmentation patterns to available standards. Different glycosides produce characteristic fragment ions [1].
Aglycone Isomers e.g., distinguishing flavones from isoflavones. Perform tandem MS (MS/MS). The fragmentation patterns of flavones and isoflavones are distinct and can be used for identification [1].
Experimental Protocol: LC/MS Profiling of Flavonoid Glycoconjugates

Here is a detailed methodology adapted from research on profiling flavonoids in Medicago truncatula, which is directly applicable to 7,4'-DHF [1].

  • 1. Sample Preparation

    • Extraction: Homogenize plant or cell material (e.g., 200 mg) in 80% methanol.
    • Processing: Sonicate the suspension for 30 minutes, then centrifuge. Transfer the supernatant and evaporate to dryness in a vacuum concentrator.
    • Reconstitution: Redissolve the dried extract in 80% methanol for LC/MS analysis.
    • For Culture Media: Use Solid-Phase Extraction (SPE) with C18 cartridges. Condition with methanol and water, load the sample, wash with water, and elute phenolics with 100% methanol.
  • 2. Liquid Chromatography Conditions

    • Column: Zorbax Eclipse XDB-C18 (2.1 × 100 mm, 1.8 µm).
    • Mobile Phase: Solvent A (99.5% H₂O / 0.5% formic acid); Solvent B (99.5% acetonitrile / 0.5% formic acid).
    • Gradient:
      • 0-5 min: 10% B to 30% B
      • 5-12 min: Hold at 30% B
      • 12-13 min: 30% B to 95% B
      • 13-15 min: Hold at 95% B
    • Flow Rate: 0.5 mL/min (with a post-column split, delivering 0.2 mL/min to the MS).
  • 3. Mass Spectrometry Conditions

    • Instrument: ESI-Q-TOF Mass Spectrometer.
    • Ion Source: ESI voltage ±4.5 kV.
    • Nebulization: Nitrogen at 1.2 bar.
    • Dry Gas: 8.0 L/min at 220°C.
    • Data Acquisition: Operate in positive ion mode to detect [M+H]+ ions. Use data-dependent acquisition to trigger MS/MS scans on precursor ions.
Protocol for Metabolite Identification and Data Analysis

Follow these steps to move from raw data to confident identifications [1] [3]:

  • Data Preprocessing: Use software like XCMS or MZmine for peak picking, retention time correction, and alignment.
  • Compound Identification:
    • Level 1 (Confirmed): Compare the accurate mass, MS/MS spectrum, and LC retention time of the metabolite with an authentic standard of 7,4'-DHF.
    • Level 2 (Putative Annotation): In the absence of a standard, propose an identity based on the accurate mass and MS/MS fragmentation pattern matched against public databases (e.g., Human Metabolome Database) or published literature.
  • Functional Analysis: Input your list of putatively annotated metabolites and their concentrations into a platform like MetaboAnalyst to perform pathway enrichment analysis and visualize the biological context [2].

Analytical Workflow and Biological Context

The following diagram illustrates the complete experimental and data analysis workflow for identifying 7,4'-DHF metabolites.

start Start: Sample Preparation lc Liquid Chromatography (LC) start->lc Extract & Reconstitute ms Mass Spectrometry (MS) lc->ms Analyte Separation msms Tandem MS (MS/MS) ms->msms Precursor Ion Selection data_prep Data Preprocessing msms->data_prep Raw Spectral Data id Metabolite Identification data_prep->id Peak List pathway Pathway & Functional Analysis id->pathway Annotated Metabolites end Interpretation & Reporting pathway->end

Research shows that 7,4'-DHF is a bioactive flavonoid from Glycyrrhiza uralensis with potent anti-inflammatory properties. It significantly inhibits MUC5AC gene expression (a key mucin in asthma) and secretion. The molecular mechanism involves the regulation of key signaling pathways, as shown below [4].

74 74 dhf 7,4'-Dihydroxyflavone (7,4'-DHF) nfkb Suppression of NF-κB Activation dhf->nfkb stat6 Suppression of STAT6 Activation dhf->stat6 hdac2 Enhancement of HDAC2 Expression dhf->hdac2 muc5ac Inhibition of MUC5AC Gene Expression & Secretion nfkb->muc5ac stat6->muc5ac hdac2->muc5ac

References

7 4' dihydroxyflavone vs glycyrrhizin MUC5AC inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Potency and Basic Profile Comparison

Feature 7,4'-Dihydroxyflavone (7,4'-DHF) Glycyrrhizin
Source Flavonoid from Glycyrrhiza uralensis [1] Triterpenoid from Glycyrrhiza uralensis [1] [2]
In vitro IC₅₀ 1.4 µM [1] [3] [4] 38 µM [1] [4]
Relative Potency ~28 times more potent than glycyrrhizin [1] [4] Benchmark compound
Key Molecular Mechanisms Suppresses NF-κB and STAT6 activation; enhances HDAC2 expression [1] [4] Inhibits MUC5AC gene transcription [2]
In vivo Efficacy Reduced MUC5AC in bronchoalveolar lavage (BAL) fluid in an asthmatic mouse model [1] [4] Attenuated goblet cell hyperplasia and MUC5AC expression in mouse models [2]

Experimental Methodology

The primary data for this comparison comes from studies using a standardized cellular model to ensure a direct and fair potency assessment.

  • Cell Model: The experiments were conducted on the NCI-H292 human airway epithelial cell line, a standard model for studying MUC5AC expression and mucus production [1] [5] [6].
  • Stimulation: Cells were stimulated with Phorbol 12-myristate 13-acetate (PMA), an agent that induces inflammation and robustly activates MUC5AC gene expression and protein production [1].
  • Treatment & Measurement: Cells were pretreated with various concentrations of 7,4'-DHF or glycyrrhizin before PMA stimulation. The inhibition of MUC5AC was measured at both the gene expression (mRNA) and protein production levels, with the IC₅₀ (half-maximal inhibitory concentration) calculated from these dose-response experiments [1] [4].

Mechanisms of Action

The two compounds inhibit MUC5AC through distinct but partially overlapping signaling pathways.

mechanisms cluster_74DHF This compound (7,4'-DHF) cluster_GL Glycyrrhizin (GL) PMA PMA NFkB Transcription Factor: NF-κB PMA->NFkB Activates InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, IL-4) STAT6 Transcription Factor: STAT6 InflammatoryStimuli->STAT6 Activates EGFR EGFR Ligands MUC5AC_Promoter MUC5AC Gene Promoter EGFR->MUC5AC_Promoter Activates (via MAPK) NFkB->MUC5AC_Promoter Stimulates STAT6->MUC5AC_Promoter Stimulates HDAC2 Epigenetic Regulator: HDAC2 HDAC2->MUC5AC_Promoter Represses MUC5AC_Production MUC5AC mRNA & Protein Production MUC5AC_Promoter->MUC5AC_Production 74 74 DHF_Suppress1 Suppresses Activation DHF_Suppress1->NFkB  Targets DHF_Suppress2 Suppresses Activation DHF_Suppress2->STAT6  Targets DHF_Enhances Enhances Expression DHF_Enhances->HDAC2  Targets GL_Inhibits Inhibits Gene Transcription GL_Inhibits->MUC5AC_Promoter  Targets

The diagram above illustrates that 7,4'-DHF employs a multi-target strategy by regulating three key players in mucin regulation: it suppresses the activation of the pro-inflammatory transcription factors NF-κB and STAT6, while also enhancing the expression of HDAC2, which is known to repress inflammatory gene expression [1] [4]. In contrast, research indicates that glycyrrhizin acts primarily by directly inhibiting MUC5AC gene transcription [2].

References

7 4' DHF vs 7 8 dihydroxyflavone biological activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Biological Activities of 7,8-DHF

7,8-DHF is a multifaceted small molecule with several documented mechanisms of action, contributing to its effects in various disease models.

The table below summarizes the key mechanisms and the supporting evidence for each.

Mechanism of Action Biological Activity Experimental Support / Key Findings
TrkB Receptor Agonism [1] Mimics BDNF; promotes neuronal survival, differentiation, synaptic plasticity; activates MAPK, PI3K/Akt, and PLC-γ pathways [2] [1]. Selective TrkB activation (not TrkA/C) in primary neurons [1]; Kd of ~320 nM for TrkB in binding assays [1]; antidepressant effects & neurogenesis in mice [3] [4].
PDXP Inhibition [5] Increases bioactive Vitamin B6 (PLP) in brain; potentially improves cognitive function. Competitive inhibition of PDXP (low µM affinity) [5]; increased hippocampal PLP in mouse neurons [5]; provides alternative mechanism for cognitive effects.
Anti-inflammatory & Anti-pyroptotic [6] Attenuates NLRP3 inflammasome activation; reduces GSDMD-mediated pyroptosis in microglia. In vitro reduction of IL-1β/IL-18 in microglia [6]; inhibition of NF-κB signaling (IκBα phosphorylation) [6]; enhanced autophagy (LC3B, p62) & ESCRT-III pathway [6].
Antioxidant Activity [7] Activates Nrf2 antioxidant pathway; reduces oxidative stress. In vivo increased Nrf2/GPX-1 & decreased MDA in rat stroke model [7]; in silico molecular docking shows Keap1 binding [7].
Antiviral Activity [8] Virucidal activity against Influenza A; inhibits neuraminidase. In vitro virucidal activity (50 µM for H1N1) [8]; neuraminidase inhibition [8]; suppressed viral replication in MDCK cells [8].

The following diagram illustrates the primary signaling pathways through which 7,8-DHF exerts its neurotrophic and cognitive effects.

G cluster0 Downstream Signaling Pathways 7 7 _8_DHF 7,8-Dihydroxyflavone (7,8-DHF) TrkB TrkB Receptor _8_DHF->TrkB Binds & Activates PDXP PDXP Enzyme _8_DHF->PDXP Inhibits DownstreamSig Downstream Signaling TrkB->DownstreamSig Triggers PLP PLP (Active Vitamin B6) PDXP->PLP Increases NeuroEffects Neuroprotective & Cognitive Effects PLP->NeuroEffects Supports DownstreamSig->NeuroEffects Promotes PIK3_Akt PI3K/Akt MAPK MAPK/Erk PLCg PLC-γ

Key Experimental Protocols for Investigating 7,8-DHF

For researchers aiming to validate or explore the activity of 7,8-DHF, here are summaries of key methodologies used in the cited literature.

  • TrkB Activation and Downstream Signaling Analysis [3] [4]

    • Cell Culture: Primary rat cortical neurons (13-14 days in vitro, DIV).
    • Treatment: Application of 7,8-DHF (typical range 250-500 nM) or vehicle for 20-30 minutes. BDNF (100 ng/mL) is a positive control.
    • Analysis: Cell lysates are analyzed by western blotting using antibodies against phosphorylated TrkB (e.g., p-TrkB Y816), phosphorylated Akt (Ser473), and phosphorylated Erk1/2. ELISA for p-Akt is also used for quantification.
  • Forced Swim Test (FST) for Antidepressant Efficacy [3] [4]

    • Animals: Adult male mice (e.g., C57BL/6).
    • Drug Administration: Oral gavage of 7,8-DHF (e.g., 5 mg/kg) or vehicle, typically once daily for 14-21 days (chronic).
    • Test Procedure: Mice are placed in a clear water-filled cylinder for 6 minutes. The duration of immobility during the final 4 minutes is scored by an observer blind to the treatment groups. A significant decrease in immobility time indicates antidepressant-like activity.
  • Evaluation of Neurogenesis [3] [4]

    • Treatment: Mice are treated with 7,8-DHF (e.g., 5 mg/kg, oral gavage) for 21 days.
    • BrdU Labeling: The thymidine analog Bromodeoxyuridine (BrdU, 50 mg/kg) is injected intraperitoneally to label newly generated cells.
    • Tissue Analysis: Within 2 hours of BrdU injection, mice are perfused, and brains are fixed. Brain sections are immunostained with an anti-BrdU antibody (e.g., anti-BrdU-FITC), and BrdU-positive cells in the dentate gyrus are counted to quantify neurogenesis.
  • In Vitro Antiviral and Virucidal Assay [8]

    • Virucidal Activity: Influenza A virus (e.g., A/PR8/H1N1) is incubated directly with 7,8-DHF (50 µM) or control for a set period. The mixture is then titrated onto MDCK cells to determine the remaining infectious viral titer (e.g., by plaque assay). A reduction in titer indicates direct virucidal action.
    • Neuraminidase Inhibition: A fluorescence-based neuraminidase inhibition assay is used. 7,8-DHF is incubated with the viral neuraminidase enzyme and a fluorescent substrate. Reduced fluorescence compared to control indicates inhibition of enzymatic activity.

Key Insights for Research and Development

  • The "BDNF Mimetic" Mechanism is Actively Debated: While 7,8-DHF was first identified as a TrkB agonist [1], high-quality recent studies propose alternative primary mechanisms, such as PDXP inhibition [5]. This suggests its in vivo effects, particularly on cognition, may involve a more complex network of pathways.
  • Metabolites Contribute to Bioactivity: The O-methylated metabolites of 7,8-DHF are not just degradation products; they are bioactive and can themselves activate TrkB in vivo [3]. This is a critical consideration for pharmacokinetic and pharmacodynamic studies.
  • Structure-Activity Relationship (SAR) is Critical: The specific position of hydroxy groups on the flavone backbone is essential for its activity. For instance, moving the catechol group from the 7,8- to the 5,7- position abolishes TrkB agonistic activity [4]. This highlights why the biological profile of a "7,4'-DHF" would likely be distinct and requires separate empirical determination.

References

Molecular Targets & Anti-Inflammatory Mechanisms of DHF

Author: Smolecule Technical Support Team. Date: February 2026

This study combined computational modeling with validation in human esophagus biopsies to identify DHF's key targets and mechanisms [1] [2]. The core finding was that DHF exerts anti-inflammatory effects in EoE by targeting multiple proteins and pathways simultaneously.

The table below summarizes the primary molecular targets of DHF identified in the study and the changes observed after DHF treatment:

Target Category Specific Targets Observed Effect of DHF
Key Pro-inflammatory Cytokines TNF-α, IL-6, IL-1β, IL-8 Significant reduction in protein (supernatant) and/or gene expression (biopsy) [1] [2]
Kinase Signaling Nodes MAPK1, MAPK3, AKT1 Identified as top targets; significant reduction in MAPK1 gene expression [1] [2]
Cell Cycle Regulator CCND1 (Cyclin D1) Significant reduction in gene expression [1] [2]

The relationship between these targets and the therapeutic action of DHF can be visualized in the following pathway diagram:

Experimental Workflow & Validation Data

The research employed a defined workflow from computational prediction to experimental validation. The diagram below outlines the key stages of their methodology:

G Integrated Workflow for DHF Target Identification & Validation Step1 1. Target Mining (Literature & Databases) Step2 2. Computational Analysis (GO, Pathway, PPI) Step1->Step2 Step3 3. In-Silico Docking & Molecular Dynamics Step2->Step3 Step4 4. Ex-Vivo Validation (Human EoE Biopsies) Step3->Step4

The specific protocols and data for the key validation experiments are detailed in the table below:

Experimental Stage Core Methodology Description Key Quantitative Result
Computational Target Mining [1] [2] DHF targets from Swiss Target Prediction, DrugBank, etc. EoE-associated genes from GeneCards, Malacards, etc. Overlap analysis to find common targets. Identified 29 common targets linking DHF to EoE pathology.
Molecular Docking & Simulation [1] [2] In-silico docking (AutoDock Vina) of DHF against hub targets. Molecular dynamic simulation (GROMACS) for complex stability (50 ns). Strong, stable binding to TNF-α (Free binding energy = -7.7 kcal/mol).
Ex-Vivo Human Biopsy Culture [1] [2] Esophageal biopsies from pediatric EoE patients cultured with/without DHF. Analysis via ELISA (supernatant protein) and qRT-PCR (tissue gene expression). Significant reduction in TNF-α, IL-6, IL-8, IL-1β (protein) and TNF-α, IL1-β, IL-6, CCND, MAPK1 (mRNA).

Interpretation for Drug Development

For researchers and drug development professionals, this study highlights several key points:

  • Multi-Target Strategy: The efficacy of DHF appears to stem from its ability to modulate a network of targets (e.g., TNF-α, IL-6, MAPK1) rather than a single protein [1]. This multi-target action is particularly relevant for complex diseases like EoE, where multiple inflammatory pathways are involved.
  • Computational-Experimental Integration: The research showcases a powerful hybrid approach.
  • Therapeutic Potential: The confirmed activity in human EoE biopsy cultures positions DHF as a promising candidate for further therapeutic development.

References

7 4' dihydroxyflavone ex vivo human esophagus biopsy validation

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary of Key Findings

The table below summarizes the primary experimental data from a 2022 study that investigated the efficacy and molecular mechanisms of DHF in the context of Eosinophilic Esophagitis (EoE), using human esophagus biopsies for validation [1] [2].

Aspect Investigated Key Findings Experimental Model & Method
Cytokine Reduction (Protein Level) Significant reduction of TNF-α, IL-6, IL-8, and IL-1β in culture supernatant [1] [2]. Human esophagus biopsies from EoE patients, cultured with/without DHF; Analysis by ELISA [1].
Gene Expression Changes Significant reduction in gene expression levels of TNF-α, IL-1β, IL-6, CCND1, and MAPK1 [1] [2]. Cultured human esophagus biopsies; Analysis by qRT-PCR [1].
Direct Target Binding DHF directly binds to TNF-α with a high affinity (free binding energy of -7.7 kcal/mol) and exhibits stable binding dynamics [1]. In silico molecular docking and dynamic simulation [1].
Key Molecular Targets Computational analysis identified 29 common targets; the most important were TNF-α, IL-6, IL-1β, MAPK1, MAPK3, and AKT1 [1]. Target mining, protein-protein interaction (PPI) analysis, and gene ontology (GO) enrichment [1].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the key experimental methodologies used in the cited study.

1. Ex-Vivo Human Esophagus Biopsy Culture [1]

  • Tissue Source: Biopsy specimens were obtained from patients diagnosed with Eosinophilic Esophagitis (EoE).
  • Intervention: Biopsies were cultured in a system with and without the presence of DHF.
  • Outcome Measures:
    • Protein Secretion: Levels of cytokines (TNF-α, IL-6, IL-8, IL-1β) in the culture supernatant were quantified using ELISA.
    • Gene Expression: mRNA was extracted from the biopsy tissue, and expression levels of target genes were analyzed using quantitative real-time PCR (qRT-PCR).

2. Computational Workflow for Mechanism Identification [1] The study employed a comprehensive computational strategy to predict and elucidate the mechanisms of DHF, which was subsequently validated experimentally. The workflow is summarized in the diagram below.

architecture Start Study Initiation A Target Mining Start->A B Identify 29 Common targets for DHF and EoE A->B C GO Enrichment & Pathway Analysis B->C D Protein-Protein Interaction (PPI) Analysis B->D E Molecular Docking & Dynamic Simulation B->E End Proposed Molecular Mechanism of DHF C->End D->End F Ex-Vivo Validation (Human Biopsy Culture) E->F Guided by hub targets (TNF-α, IL-6, etc.) G ELISA & qRT-PCR F->G G->End

Proposed Signaling Pathways and Mechanisms

The research suggests that DHF exerts its therapeutic effects through a multi-targeted mechanism. The diagram below illustrates the proposed signaling pathway and the points where DHF is predicted to interact.

Interpretation and Research Implications

For drug development professionals, the data indicates that DHF is a promising multi-targeted therapeutic candidate.

  • Multi-Targeted Action: Unlike biologic drugs that often target a single cytokine (e.g., anti-IL-5 or anti-IL-13), DHF appears to simultaneously modulate a network of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and key intracellular signaling hubs (MAPK, AKT). This could lead to a broader and more sustained anti-inflammatory effect [1].
  • Strong Preclinical Validation: The combination of in silico predictions with ex vivo validation in relevant human tissue significantly de-risks the compound and strengthens the rationale for further investigation [1].
  • Potential for Synergy: Research in asthma models suggests that DHF can exhibit synergistic effects when combined with other agents, such as Vitamin D3 [3]. This opens avenues for developing combination therapies.

References

7 4' DHF efficacy comparison liquiritigenin isoliquiritigenin

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Guide: Liquiritigenin vs. Isoliquiritigenin

The table below summarizes the core characteristics and experimental efficacies of liquiritigenin and isoliquiritigenin to facilitate an objective comparison.

Feature Liquiritigenin (LIQ) Isoliquiritigenin (ISL)
Chemical Class Flavanone [1] [2] Chalcone [3] [4]
Primary Source Roots of Glycyrrhiza species (Licorice) [1] [5] Roots of Glycyrrhiza species (Licorice) [3] [6] [4]

| Key Mechanisms | - Apoptosis induction [1]

  • Anti-inflammatory via NF-κB inhibition [1]
  • Modulation of PI3K/Akt/mTOR & MAPK pathways [1]
  • Antioxidant [1] | - Apoptosis induction [4]
  • Anti-inflammatory via NF-κB & NLRP3 inhibition [6]
  • Activation of Nrf2/ARE antioxidant pathway [6]
  • Modulation of MAPK & AMPK/mTORC1 pathways [6] | | Cancer Models (In Vitro/In Vivo) | Demonstrates efficacy against brain, breast, lung, oral, and prostate cancers [1]. | Shows efficacy in various cancers; targets multiple molecular pathways involved in cancer onset and progression [4]. | | Non-Cancer Applications | - Atopic Dermatitis: Suppresses T-cell activation and pro-inflammatory cytokines (IL-4, IL-5, IL-13, TNF-α) [2].
  • Rheumatoid Arthritis: Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-17A) in a mouse model [1].
  • Bone Growth: Promotes osteogenic differentiation in ovariectomized mice [1]. | - Diabetic Endothelial Dysfunction: Restores vascular function, reduces ROS, and suppresses pro-inflammatory factors (MCP-1, TNF-α, IL-6) in db/db mice [6].
  • Neuroprotection: Activates Nrf2 pathway, showing potential in traumatic brain injury models [6].
  • Metabolic Health: Alleviates insulin resistance in HFD-induced diabetic mice via AMPK activation [6]. | | Pharmacokinetics / Bioavailability | Information not explicitly detailed in search results. | - Good oral absorption (>90%) but rapid metabolism and elimination (t1/2: 2-4.9 h) [4].
  • Bioavailability can be improved using nanoformulations (e.g., nanoparticles, liposomes) [4]. |

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

  • 1. Anti-inflammatory Effect of LIQ in Arthritis [1]

    • Model: Collagen-Induced Arthritis (CIA) mouse model.
    • Treatment: LIQ was administered to the CIA mice.
    • Key Assessments: Histopathological analysis of synovial tissue; measurement of serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-17A) and fibrosis markers (fibronectin, collagen I/III) in cardiac tissues.
    • Mechanistic Analysis: Examination of TGF-β1 and phosphorylated Smad2/3 levels in cardiac tissues.
  • 2. Anti-atopic Dermatitis Effect of LIQ [2]

    • In Vitro Model: Jurkat T cells stimulated with PMA/A23187 or anti-CD3/CD28 antibodies.
    • Treatment: Cells were pretreated with LIQ.
    • Key Assessments: Measurement of IL-2 production and surface expression of activation markers (CD69, CD40L, CD25) via flow cytometry. Analysis of NF-κB and MAPK signaling pathways.
    • In Vivo Model: Mouse model with ear atopic dermatitis-like lesions induced by DNCB.
    • Treatment: Oral administration of LIQ.
    • Key Assessments: Clinical evaluation of skin redness and swelling; measurement of effector cytokine levels (IL-4, IL-5, IL-13, IL-31, TNF-α, IL-17).
  • 3. ISL Improvement of Endothelial Function in Diabetes [6]

    • In Vivo Model: Male db/db mice (model for type 2 diabetes) and heterozygote db/m+ control mice.
    • Treatment: ISL (20 mg/kg body weight/day) administered via oral gavage for 8 weeks.
    • Key Assessments: Vascular reactivity to assess endothelium-dependent relaxations (EDRs) in isolated aortas; measurement of reactive oxygen species (ROS) in aortic sections; evaluation of protein/mRNA levels of pro-inflammatory factors (MCP-1, TNF-α, IL-6) and antioxidant markers (IL-10, SOD1, Nrf2, HO-1).
    • In Vitro Model: Mouse brain microvascular endothelial cells (mBMECs) impaired by IL-1β.
    • Treatment: Cells were treated with ISL.
    • Key Assessments: Intracellular ROS levels; expression of inflammatory and antioxidant markers.
  • 4. Enhanced Wound Healing with Flavonoid-treated MSC-derived Vesicles [7] [8]

    • Cell Culture: Mesenchymal Stem Cells (MSCs) treated with 2 µM 3,2'-DHF for 48 hours.
    • EV Isolation: Extracellular vesicles (Fla-EVs) were isolated from the culture supernatant via differential centrifugation.
    • Characterization: Nanoparticle Tracking Analysis (NTA) for size and concentration; Western blot for tetraspanin markers (CD63, CD9); Flow cytometry for EV surface markers.
    • In Vitro Assay: Scratch wound healing assay using human dermal fibroblasts treated with Fla-EVs.
    • Mechanistic Investigation: Western blot analysis to monitor phosphorylation of ERK and AKT, with and without MEK pathway inhibitors.
    • In Vivo Validation: Excisional wound healing model to compare the closure effects of Fla-EVs versus control EVs.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by these compounds, based on the experimental data.

G cluster_LIQ Liquiritigenin (LIQ) Pathways cluster_ISL Isoliquiritigenin (ISL) Pathways LIQ LIQ Inhibits NF-κB Inhibits NF-κB LIQ->Inhibits NF-κB Anti-inflammatory Modulates PI3K/Akt/mTOR Modulates PI3K/Akt/mTOR LIQ->Modulates PI3K/Akt/mTOR Anti-cancer Modulates MAPK Modulates MAPK LIQ->Modulates MAPK Anti-cancer / Anti-AD Reduces IL-2, CD69 Reduces IL-2, CD69 LIQ->Reduces IL-2, CD69 Anti-AD (T-cells) ISL ISL Inhibits NF-κB/NLRP3 Inhibits NF-κB/NLRP3 ISL->Inhibits NF-κB/NLRP3 Anti-inflammatory Activates Nrf2/ARE Activates Nrf2/ARE ISL->Activates Nrf2/ARE Antioxidant Activates AMPK Activates AMPK ISL->Activates AMPK Improves Metabolism Inhibits mTORC1 Inhibits mTORC1 ISL->Inhibits mTORC1 Improves Metabolism ↓ TNF-α, IL-6, IL-1β ↓ TNF-α, IL-6, IL-1β Inhibits NF-κB->↓ TNF-α, IL-6, IL-1β Induces Apoptosis Induces Apoptosis Modulates PI3K/Akt/mTOR->Induces Apoptosis Modulates MAPK->Induces Apoptosis ↓ T-cell Activation ↓ T-cell Activation Reduces IL-2, CD69->↓ T-cell Activation ↓ IL-1β, Caspase-1 ↓ IL-1β, Caspase-1 Inhibits NF-κB/NLRP3->↓ IL-1β, Caspase-1 ↑ HO-1, SOD1 ↑ HO-1, SOD1 Activates Nrf2/ARE->↑ HO-1, SOD1 ↓ Insulin Resistance ↓ Insulin Resistance Activates AMPK->↓ Insulin Resistance Inhibits mTORC1->↓ Insulin Resistance

Diagram 1: Key signaling pathways modulated by liquiritigenin and isoliquiritigenin, illustrating their anti-inflammatory, antioxidant, anticancer, and metabolic mechanisms.

Diagram 2: Experimental workflow for evaluating the therapeutic potential of flavonoid-treated MSC-derived extracellular vesicles in wound healing.

Interpretation & Research Considerations

  • Structural Activity Relationship (SAR): The fundamental difference between LIQ (a flavanone) and ISL (a chalcone) influences their biological activity and molecular targets. ISL's chalcone structure is noted for its high antitumor efficacy [4], while LIQ's flavanone structure is linked to its strong antioxidant properties [1].
  • Research Gaps: Direct comparative studies between LIQ and ISL under identical experimental conditions are limited. Most available data come from separate investigations, making head-to-head efficacy challenging. Furthermore, the pharmacokinetic data suggests ISL faces bioavailability challenges, though nanoformulations present a promising solution [4].
  • On the Compound "7,4'-DHF": The search results did not contain specific information on "7,4'-DHF." Your query may refer to a less-studied flavonoid, or there might be a confusion in nomenclature with other dihydroxyflavones like 3,2'-DHF, which shows promising results in enhancing the therapeutic potential of stem cell-derived vesicles [7] [8].

References

7 4' dihydroxyflavone STAT6 inhibition vs other flavonoids

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Flavonoids

The table below compares the activity and experimental data for 7,4'-DHF and other relevant flavonoids.

Flavonoid Natural Source Key Molecular Target(s) Biological Effect / Model Experimental Data / Potency
7,4'-Dihydroxyflavone (7,4'-DHF) Glycyrrhiza uralensis (Licorice) [1] [2] [3] STAT6, NF-κB, HDAC2, TNF-α, IL-6, IL-1β [1] [2] [3] Inhibits MUC5AC; Human airway epithelial cells (NCI-H292) & murine asthma model [1] [2] IC50 = 1.4 µM for MUC5AC gene expression (28x more potent than glycyrrhizin) [2]
Aspalathin Rooibos (Aspalathus linearis) [4] [5] STAT6, NFAT1 [4] [5] Ameliorates atopic dermatitis; Mouse model & activated immune cells [4] [5] Topical application significantly reduced clinical symptoms (erythema, scaling) and serum IgE levels [4] [5].
Chrysin Various plants (e.g., Passiflora) Aromatase (CYP19) [6] In vitro enzyme inhibition [6] IC50 = 4.2 µM for aromatase [6]
7-Hydroxyflavone (7-HF) Synthetic / Natural Aromatase (CYP19) [6] In vitro enzyme inhibition [6] IC50 = 0.51 µM for aromatase [6]
7-Methoxyflavone (7-MF) Synthetic / Some plants (e.g., Meliaceae) [6] Aromatase (CYP19) [6] In vitro enzyme inhibition [6] IC50 = 1.9 µM for aromatase; Improved metabolic stability vs. 7-HF [6]

Experimental Protocols for Key Findings

To ensure reproducibility, here are the methodologies from the critical studies on 7,4'-DHF.

  • MUC5AC Inhibition in Airway Cells [2]

    • Cell Model: Used NCI-H292 human airway epithelial cell line.
    • Stimulation & Treatment: Cells were stimulated with Phorbol 12-myristate 13-acetate (PMA) to induce MUC5AC. They were pre-treated with 7,4'-DHF (at varying concentrations) or a control for 30 minutes prior to PMA stimulation.
    • Measurement: After 24 hours, MUC5AC gene expression was measured by quantitative PCR (qPCR), and protein levels in cell lysates and supernatants were quantified by ELISA.
    • Mechanistic Analysis: Key signaling proteins (NF-κB, STAT6, HDAC2) were analyzed using immunoblotting.
  • Multi-Target Validation in EoE [3]

    • Computational Prediction: 29 potential targets of 7,4'-DHF in Eosinophilic Esophagitis (EoE) were identified through database mining. Protein-protein interaction (PPI) network analysis pinpointed hub targets like TNF-α, IL-6, and MAPK1.
    • Molecular Docking: In silico docking simulations (using AutoDock Vina) predicted stable binding between 7,4'-DHF and TNF-α.
    • Ex Vivo Validation: Human esophageal biopsy samples from EoE patients were cultured with or without 7,4'-DHF. Reductions in TNF-α, IL-6, and IL-1β were confirmed at the protein level (by ELISA) and gene expression level (by qRT-PCR).
  • STAT6 Inhibition in Atopic Dermatitis (for Aspalathin) [5]

    • In Vivo Model: Used an atopic dermatitis (AD) mouse model.
    • Treatment: ASP was applied topically to the skin lesions.
    • Analysis: Disease severity was clinically scored. Post-mortem, skin tissue was analyzed for immune cell infiltration (histology) and cytokine levels. Serum was tested for IgE and IgG2a. STAT6 inhibition was confirmed through analysis of skin tissues and in vitro assays using activated T cells, basophils, and keratinocytes.

Mechanistic Pathway of STAT6 Inhibition

The diagram below illustrates the multi-target mechanism by which 7,4'-DHF and Aspalathin inhibit the STAT6 pathway to alleviate allergic inflammation.

G Allergen Allergen IL4_IL13 IL-4 / IL-13 Allergen->IL4_IL13 STAT6_Inactive STAT6 (Inactive) IL4_IL13->STAT6_Inactive JAK-STAT Activation STAT6_Active STAT6 (Active) (Dimer) STAT6_Inactive->STAT6_Active Nucleus Nucleus STAT6_Active->Nucleus Nuclear Translocation InflammatoryGenes Inflammatory Gene Expression (e.g., IgE, MUC5AC) Nucleus->InflammatoryGenes ASP Aspalathin (ASP) ASP->STAT6_Active Inhibits Activation DHF 7,4'-DHF DHF->IL4_IL13 Suppresses Production DHF->STAT6_Active Inhibits Activation NF-κB NF-κB DHF->NF-κB Suppresses NF-κB->InflammatoryGenes

Bioavailability and Drug Development Considerations

A significant challenge in flavonoid drug development is their inherently low oral bioavailability due to poor solubility and rapid metabolism [6] [7]. This is a critical differentiator:

  • 7,4'-DHF is an unmethylated flavonoid, and while highly potent in vitro, it is likely susceptible to rapid conjugation and clearance in the body, which could limit its efficacy in oral formulations [6].
  • Methylated Flavones like 7-Methoxyflavone (7-MF) show that chemical modification (methylation) can drastically improve metabolic stability and intestinal absorption without a major loss of biological activity, offering a promising strategy for developing viable drugs from flavonoid scaffolds [6].
  • Advanced Formulations: Research into co-crystallization, phospholipid complexes, and nanostructures can enhance the solubility and bioavailability of flavonoids like 7,4'-DHF, making future clinical applications more feasible [7].

References

Experimental Evidence for 7,4'-DHF-Mediated HDAC2 Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key experimental data that validates the effect of 7,4'-DHF on HDAC2 expression across different study models.

Study Model Treatment Key Finding on HDAC2 Experimental Method Citation
Human airway epithelial cells (NCI-H292) 7,4'-DHF (IC50: 1.4 µM) Enhanced HDAC2 expression Cell lysate immunoblotting [1] [2] [1] [2]
Human lung fibroblasts (HLF-1) 7,4'-DHF co-culture with Dexamethasone Prevented the impairment of HDAC2 expression caused by long-term dexamethasone exposure [3]. Immunoblotting [3] [3]
OVA-sensitized murine asthma model 7,4'-DHF administration Associated with enhanced HDAC2 expression and reduced mucus secretion [1] [2]. Analysis of lung tissue and bronchoalveolar lavage fluid [1] [2] [1] [2]

Detailed Experimental Protocols

To assist in the evaluation and potential replication of these findings, here are the methodologies from the key studies:

  • Cell Culture and Treatment (NCI-H292 cells) [1]: The human pulmonary mucoepidermoid carcinoma cell line NCI-H292 was cultured in RPMI 1640 medium with 10% fetal calf serum. For experiments, cells were serum-deprived for 24 hours, pre-treated with varying concentrations of 7,4'-DHF for 30 minutes, and then stimulated with 10 ng/mL Phorbol 12-myristate 13-acetate (PMA) to induce an inflammatory response. After 24 hours, cells were lysed, and proteins were extracted for analysis.
  • HDAC2 Protein Analysis [1]: Whole cell extracts were prepared using a lysis buffer. Protein concentrations were determined, and HDAC2 expression levels were measured using immunoblotting (Western blot) techniques.
  • In Vivo Model (Murine Asthma) [1]: A mouse model of asthma was established using ovalbumin (OVA) sensitization and challenge. 7,4'-DHF was administered to the treatment group. Subsequently, bronchoalveolar lavage (BAL) fluid was collected to measure MUC5AC mucin levels, and lung tissues were analyzed for HDAC2 expression.

Mechanism of Action: How 7,4'-DHF Regulates HDAC2 and Mucus Production

The research indicates that 7,4'-DHF does not operate in isolation but influences a network of signaling pathways to exert its effects on mucus (MUC5AC) production. The diagram below illustrates this interconnected mechanism.

G DHF 7,4'-DHF HDAC2 Enhanced HDAC2 Expression DHF->HDAC2 Enhances NFkB Suppression of NF-κB DHF->NFkB Inhibits STAT6 Suppression of STAT6 DHF->STAT6 Inhibits MUC5AC Inhibition of MUC5AC Gene Expression, Production, and Secretion HDAC2->MUC5AC Contributes to  Inhibition NFkB->MUC5AC Leads to Inhibition STAT6->MUC5AC Leads to Inhibition

Interpretation of Findings and Context

  • Multi-Targeted Action: The efficacy of 7,4'-DHF in suppressing mucus overproduction appears to stem from its synergistic impact on three key regulators: enhancing HDAC2 while suppressing NF-κB and STAT6 activation [1] [2]. This multi-pronged approach is a significant advantage over targeting a single pathway.
  • Superior Potency: The cited research highlights that 7,4'-DHF is a much more potent inhibitor of PMA-stimulated MUC5AC gene expression than glycyrrhizin, another compound from Glycyrrhiza uralensis, with a 28-fold lower IC50 value (1.4 µM vs. 38 µM) [1].
  • The HDAC2 Context: The role of HDAC2 is crucial in inflammatory lung diseases. In other contexts, such as neuroinflammation and certain cancers, HDAC2 hyperexpression is often linked to disease pathology [4] [5] [6]. The action of 7,4'-DHF in enhancing HDAC2 specifically in airway inflammation models underscores its potential as a targeted therapeutic.

The experimental data robustly validates that 7,4'-dihydroxyflavone enhances HDAC2 expression and operates through a multi-targeted mechanism to alleviate mucus hypersecretion.

References

7 4' dihydroxyflavone anti-inflammatory comparison standard drugs

Author: Smolecule Technical Support Team. Date: February 2026

Anti-Inflammatory Data on 7,4'-DHF and Related Flavones

While data on 7,4'-DHF itself is limited, research on structurally similar flavones provides insights into its potential mechanisms and activity. The table below summarizes key findings from recent studies.

Compound / Drug Experimental Model Key Anti-inflammatory Findings Mechanism / Pathways Involved Reference
7,4'-Dihydroxyflavone (7,4'-DHF) In vitro & in vivo asthma model (mice) Reduced eosinophilic inflammation, IgE, IL-4, IL-13, IFN-γ; suppressed mucus production [1]. Regulation of Th2 cytokines, MUC5AC gene expression [1]. [1]
7,8-Dihydroxyflavone (7,8-DHF) Coculture of adipocytes & macrophages Reduced NO, MCP-1, TNF-α, IL-6; increased adiponectin; improved insulin resistance [2]. Inhibition of JNK & NF-κB signaling pathways [2]. [2]
7,3',4'-Trihydroxyflavone 2D & 3D macrophage models (RAW 264.7) Suppressed NO and IL-1β [3]. Potential involvement of JAK-STAT pathway [3]. [3]
Standard NSAIDs Human clinical use Analgesic, anti-inflammatory, antipyretic effects [4] [5]. Inhibition of COX-1 & COX-2 enzymes [4] [5]. [4] [5]

Experimental Protocols from Key Studies

To help you evaluate the quality of the available data, here are the methodologies from two relevant studies.

  • For 7,4'-DHF in Asthma Models [1]: The study used a systems pharmacology approach, integrating data mining, network analysis, and Gene Ontology (GO) analysis. Potential targets for 7,4'-DHF and asthma were identified from databases like TCMSP, HIT, PubChem, PharmMapper, and GeneCards. The interactions were validated through in vitro experiments focusing on inflammation and epithelial-mesenchymal transition (EMT).
  • For 7,8-DHF in Inflammation and Insulin Resistance [2]: Researchers used a coculture system of hypertrophied 3T3-L1 adipocytes and RAW 264.7 macrophages. Cells were treated with 7,8-DHF at 3.12, 12.5, and 50 μM. They then measured:
    • Inflammatory mediators: NO (Griess reagent), MCP-1, TNF-α, IL-6, and adiponectin (assay kits).
    • Lipolysis: Free fatty acid (FFA) release.
    • Signaling pathways: JNK activation and NF-κB nuclear translocation (immunoblotting).
    • Insulin resistance: Glucose uptake and Akt phosphorylation in response to insulin.

Structural Insights and Comparison with Standard Drugs

A crucial difference exists between flavones and standard drugs in their mechanisms of action.

  • Flavones (like 7,4'-DHF): Current evidence suggests they act on multiple upstream signaling pathways (e.g., NF-κB, JAK-STAT) to reduce the expression of inflammatory enzymes and cytokines [2] [3]. The anti-inflammatory activity is highly dependent on specific structural features, particularly the presence and position of hydroxyl groups on the flavone skeleton [6] [7].
  • Standard NSAIDs: These work by directly inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for producing prostaglandins that cause pain and inflammation [4] [5]. The following diagram illustrates this fundamental mechanistic difference.

G InflammatoryStimulus Inflammatory Stimulus (e.g., LPS, IL-1β) NFkB NF-κB Pathway Activation InflammatoryStimulus->NFkB COX2Expression COX-2 Enzyme Expression NFkB->COX2Expression Prostaglandins Prostaglandin Production COX2Expression->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Flavones Flavones (e.g., 7,4'-DHF) Flavones->NFkB Suppresses NSAIDs NSAIDs (e.g., Ibuprofen) NSAIDs->Prostaglandins Directly Inhibits

References

×

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

254.05790880 g/mol

Monoisotopic Mass

254.05790880 g/mol

Heavy Atom Count

19

UNII

53ZZF57X0U

Other CAS

2196-14-7

Wikipedia

4',7-Dihydroxyflavone
Atrop-abyssomicin_C

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023

Explore Compound Types